molecular formula C10H7Cl2NO3S B11835349 5,7-Dichloroquinolin-8-yl methanesulfonate CAS No. 27092-50-8

5,7-Dichloroquinolin-8-yl methanesulfonate

Cat. No.: B11835349
CAS No.: 27092-50-8
M. Wt: 292.14 g/mol
InChI Key: VRFBMTMETKYFFG-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl methanesulfonate (CAS 27092-50-8) is a chemical intermediate of significant interest in medicinal chemistry, particularly in the search for novel antimalarial therapies . Its molecular formula is C 10 H 7 Cl 2 NO 3 S, and it has a molecular weight of 292.14 g/mol . The primary research value of this compound lies in its use as a synthetic building block for the creation of "Reversed Chloroquine" (RCQ) molecules and other complex quinoline-based structures . These hybrid molecules are designed to overcome chloroquine resistance in Plasmodium falciparum , the most deadly malaria parasite . Researchers utilize this methanesulfonate ester to functionalize the 8-position of the quinoline ring system, enabling the attachment of various pharmacophores that can reverse drug resistance mechanisms . The resulting compounds have demonstrated potent in vitro and in vivo antimalarial activity by inhibiting hemozoin formation within the parasite's digestive vacuole, a mechanism similar to that of chloroquine but effective against resistant strains . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

27092-50-8

Molecular Formula

C10H7Cl2NO3S

Molecular Weight

292.14 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) methanesulfonate

InChI

InChI=1S/C10H7Cl2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3

InChI Key

VRFBMTMETKYFFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

5,7-Dichloroquinolin-8-yl Methanesulfonate: Synthesis, Characterization, and Process Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 5,7-Dichloroquinolin-8-yl Methanesulfonate Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Medicinal Chemists, Process Development Scientists[1]

Executive Summary

This technical guide details the synthesis and structural validation of 5,7-dichloroquinolin-8-yl methanesulfonate (CAS: 27092-50-8).[1] A derivative of the antimicrobial agent Chloroxine (5,7-dichloro-8-hydroxyquinoline), this compound represents a critical scaffold in medicinal chemistry, functioning either as a prodrug to improve lipophilicity or as an electrophilic intermediate for cross-coupling reactions.

The protocol defined herein utilizes a base-mediated nucleophilic substitution pathway, optimized for high yield and minimal side-product formation.[1] Emphasis is placed on process safety regarding methanesulfonyl chloride (MsCl) handling and rigorous structural confirmation via NMR and Mass Spectrometry.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 5,7-Dichloroquinolin-8-yl methanesulfonate
CAS Registry Number 27092-50-8
Molecular Formula C

H

Cl

NO

S
Molecular Weight 292.13 g/mol
Structure Quinoline core, 5,7-dichloro substitution, 8-O-mesyl group
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl

, DMSO; poorly soluble in water

Synthetic Pathway & Mechanism

The synthesis proceeds via the sulfonylation of the phenolate anion of 5,7-dichloro-8-hydroxyquinoline.[1] The presence of chlorine atoms at the 5 and 7 positions significantly reduces the pKa of the hydroxyl group (compared to unsubstituted 8-hydroxyquinoline), stabilizing the phenolate but also reducing its nucleophilicity. Therefore, a non-nucleophilic organic base (Triethylamine or DIPEA) is employed to drive the deprotonation and subsequent attack on the sulfur center of methanesulfonyl chloride.

Reaction Scheme Visualization

SynthesisScheme SM 5,7-Dichloro-8-hydroxyquinoline (Chloroxine) Reagents MsCl (1.2 eq) Et3N (1.5 eq) DCM, 0°C to RT SM->Reagents Product 5,7-Dichloroquinolin-8-yl methanesulfonate SM->Product Nucleophilic Substitution (Sn2-S) Reagents->Product Byproduct Et3N·HCl Reagents->Byproduct Salt Formation

Figure 1: Reaction pathway for the mesylation of 5,7-dichloro-8-hydroxyquinoline.

Experimental Protocol

Materials & Reagents
  • Precursor: 5,7-Dichloro-8-hydroxyquinoline (>98% purity).[1]

  • Reagent: Methanesulfonyl chloride (MsCl) – Must be freshly distilled or high-grade commercial; degrades to MsOH and HCl upon moisture exposure.[1]

  • Base: Triethylamine (Et

    
    N) – Dried over KOH or molecular sieves.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge a flame-dried 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5,7-Dichloro-8-hydroxyquinoline (2.14 g, 10.0 mmol) and anhydrous DCM (50 mL).

  • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) in one portion. The suspension may clear as the phenolate/ammonium salt forms.

  • Cool the mixture to 0°C using an ice/water bath. Crucial: Controlling temperature prevents the formation of sulfene intermediates or polymerization.

Step 2: Sulfonylation 5. Dilute Methanesulfonyl chloride (0.93 mL, 12.0 mmol, 1.2 eq) in 5 mL of DCM. 6. Add the MsCl solution dropwise to the reaction mixture over 15–20 minutes.

  • Observation: A white precipitate (Et
    
    
    N·HCl) will form immediately.
  • Exotherm Control: Ensure internal temperature does not exceed 5°C during addition.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (fluorescent under UV) should disappear, replaced by a less polar, non-fluorescent (or weakly fluorescent) spot.

Step 3: Workup & Isolation 9. Quench the reaction by adding Water (30 mL) and stirring vigorously for 10 minutes. 10. Transfer to a separatory funnel. Separate the organic layer.[2][3] 11. Wash the organic phase sequentially with:

  • 0.5 M HCl (2 x 20 mL) – Removes unreacted amine/pyridine.
  • Sat. NaHCO
    
    
    (2 x 20 mL) – Neutralizes residual acid.
  • Brine (1 x 20 mL).
  • Dry the organic layer over anhydrous Na
    
    
    SO
    
    
    . Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 4: Purification 13. Recrystallize the crude solid from Ethanol or a DCM/Hexane mixture. 14. Filter the crystals and dry under high vacuum at 40°C for 6 hours.

Process Workflow Diagram

Workflow Start Start: 10 mmol Scale Reaction Reaction: Add MsCl at 0°C Stir 3h at RT Start->Reaction Quench Quench: Add H2O Separate Phases Reaction->Quench Wash Washes: 1. 0.5M HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine (Dry) Quench->Wash DryConc Isolation: Dry (Na2SO4) Rotovap Wash->DryConc Purify Purification: Recrystallize (EtOH) DryConc->Purify

Figure 2: Operational workflow for the synthesis and isolation.[1]

Characterization & Validation

Validation of the product relies on confirming the loss of the phenolic proton and the installation of the mesyl group.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.45–3.60 ppm (s, 3H):  Characteristic singlet for the methanesulfonyl methyl group (-SO
      
      
      
      CH
      
      
      ). Note: This peak is absent in the starting material.
    • 
       7.60–7.70 ppm (s, 1H):  H-6 proton on the quinoline ring.
      
    • 
       7.50–7.60 ppm (dd, 1H):  H-3 proton.
      
    • 
       8.50–8.60 ppm (dd, 1H):  H-4 proton.
      
    • 
       8.90–9.00 ppm (dd, 1H):  H-2 proton.
      
    • Key Diagnostic: The broad singlet for the phenolic -OH (

      
       ~10.0 ppm) observed in the starting material must be completely absent.
      
Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm

    
    : ABSENT . The broad O-H stretch of the starting material must be gone.
    
  • 1360–1380 cm

    
    :  Strong band, asymmetric SO
    
    
    
    stretch.
  • 1170–1190 cm

    
    :  Strong band, symmetric SO
    
    
    
    stretch.
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) or APCI (+).

  • Molecular Ion: Expected

    
     = 292/294/296.
    
  • Isotope Pattern: The presence of two chlorine atoms results in a characteristic isotope pattern:

    • M (100%)[4]

    • M+2 (~65%)

    • M+4 (~10%)

    • Verification: This 9:6:1 intensity ratio is the fingerprint of the dichloro-substituted scaffold.

Process Safety & Troubleshooting

Hazard Management
  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water to produce HCl gas. Control: Handle only in a fume hood; quench all glassware and syringes with dilute NaOH before removal from the hood.

  • Chloroxine (Starting Material): Irritant. Avoid dust inhalation.

Common Failure Modes
IssueCauseSolution
Low Yield Hydrolysis of MsCl due to wet solvent.[1]Ensure DCM is anhydrous; use fresh MsCl.
Impurity: Dimer Formation of ether linkage (rare).Keep reaction strictly at 0°C during addition; avoid large excess of base.
Residual Base Incomplete washing.Ensure the HCl wash step is performed thoroughly (pH of aq. layer should be < 2).

References

  • Synthesis of 8-Hydroxyquinoline Derivatives

    • Source: Royal Society of Chemistry (RSC). "Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors."[1]

    • Relevance: Provides general conditions for functionalizing 5,7-dichloro-8-hydroxyquinoline scaffolds.
  • Mesylation Protocols (General)

    • Source: BenchChem Application Notes.
    • Relevance: Validates the stoichiometry (1.2 eq MsCl, 1.5 eq Base)
  • Physical Properties of Chlorinated Quinolines

    • Source: National Institutes of Health (NIH) / PubChem. "5,7-Dichloro-8-hydroxyquinoline (Chloroxine) Data."[1]

    • Relevance: Provides baseline spectral data for the starting m
  • Crystallographic Data

    • Source: NIH / PubMed Central. "5,7-Dichloroquinolin-8-ol crystal structure."
    • Relevance: Confirms the planar structure of the scaffold, aiding in NMR interpret

Sources

Technical Deep Dive: 5,7-Dichloroquinolin-8-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of 5,7-Dichloroquinolin-8-yl methanesulfonate .

Mechanism of Action, Pharmacodynamics, and Experimental Validation[1]

Executive Summary

5,7-Dichloroquinolin-8-yl methanesulfonate (DCQ-MS) represents a specialized class of "Masked Ionophores" and Covalent Modifiers .[1] Structurally, it is the methanesulfonate (mesylate) ester of the bioactive chelator 5,7-dichloro-8-hydroxyquinoline (Chlorquinaldol).[1]

Unlike its parent compound, DCQ-MS lacks an immediate capacity for bidentate metal coordination due to the sulfonyl-capping of the phenolic oxygen.[1] Its mechanism of action (MoA) is therefore defined by a dual-phase pharmacodynamic profile :

  • Phase I (Transport & Reactivity): High lipophilicity facilitates membrane permeation, while the electrophilic sulfonyl group allows for potential covalent modification of nucleophilic serine/cysteine residues in specific hydrolases.

  • Phase II (Bioactivation & Chelation): Intracellular hydrolysis releases the active 5,7-dichloro-8-quinolinolate anion, which acts as a potent zinc/copper ionophore, disrupting metalloenzyme function (e.g., MMPs, GLO1) and inducing ROS-mediated apoptosis.

This guide details the physicochemical basis of this mechanism, the specific signaling pathways modulated, and the protocols required to validate these interactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
PropertySpecificationRelevance to MoA
IUPAC Name 5,7-dichloroquinolin-8-yl methanesulfonateDefines the scaffold and leaving group.[1]
Core Scaffold 8-Hydroxyquinoline (8-HQ)"Privileged structure" for metal binding (Zn²⁺, Cu²⁺, Fe²⁺).[1]
Substituents 5,7-DichloroIncreases lipophilicity (LogP) and acidity of the released phenol; blocks metabolic oxidation at susceptible ring positions.
Functional Group O-Methanesulfonate (Mesylate)Masks the metal-binding phenolic oxygen; acts as a pseudo-substrate for esterases; potential electrophile.[1]
Molecular Weight ~292.14 g/mol Optimal for passive diffusion.[1]
Solubility Low (Aqueous), High (Organic)Requires formulation (e.g., DMSO/Tween) for biological assays; indicates high membrane permeability.
Mechanism of Action (The Core)

The biological activity of DCQ-MS is governed by a "Trojan Horse" strategy.[1] The methanesulfonate group serves as a lipophilic mask that is cleaved inside the target environment.

3.1. Pathway 1: The "Masked Ionophore" Activation

The primary MoA involves the bioactivation of DCQ-MS to release the active chelator 5,7-dichloro-8-hydroxyquinoline (5,7-diCl-8HQ) .[1]

  • Cellular Entry: The sulfonate ester neutralizes the charge of the phenolic oxygen, significantly increasing LogP compared to the parent 8-HQ. This allows rapid passive diffusion across the lipid bilayer.

  • Bioactivation (Hydrolysis): Intracellular esterases or non-enzymatic hydrolysis (accelerated in acidic lysosomes or inflammatory microenvironments) cleave the sulfonate ester bond.

    • Reaction:

      
      [1]
      
  • Metal Sequestration & Redistribution: The released 5,7-diCl-8HQ acts as a bidentate ligand.[1]

    • Zinc Stripping: It abstracts Zn²⁺ from the active sites of metalloproteases (e.g., MMP-2, MMP-9) and glyoxalase I (GLO1), resulting in enzyme inhibition.

    • Copper Translocation: It forms a lipophilic complex with Cu²⁺ (2:1 ligand:metal ratio), transporting copper into the cell (ionophore effect). This leads to the redox cycling of copper and the generation of Reactive Oxygen Species (ROS) via the Fenton reaction.

3.2. Pathway 2: Covalent Inactivation (Sulfonylation)

In specific contexts (e.g., serine protease or esterase inhibition), the methanesulfonate group acts as an electrophile.

  • Nucleophilic Attack: The catalytic serine hydroxyl group of a target enzyme attacks the sulfur atom of the methanesulfonate.

  • Sulfonyl Transfer: The 5,7-dichloro-8-quinolinolate group acts as a leaving group (stabilized by the electron-withdrawing chlorines).[1]

  • Irreversible Inhibition: The enzyme's active site is mesylated (

    
    ), rendering it catalytically inactive.[1]
    
3.3. Visualization of the Mechanism

The following diagram illustrates the dual pathway: Bioactivation/Chelation and Covalent Modification.

MoA_Pathway Compound 5,7-Dichloroquinolin-8-yl methanesulfonate (DCQ-MS) CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane SerineHydrolase Target: Serine Hydrolase (Active Site Ser-OH) Compound->SerineHydrolase Direct Interaction Esterase Esterase / Hydrolysis CellMembrane->Esterase Entry Intracellular Intracellular Space ActiveChelator Active Species: 5,7-Dichloro-8-hydroxyquinoline Esterase->ActiveChelator Cleavage of Mesyl Group Zn_Target Target: Zn-Metalloproteins (MMPs, GLO1, HDACs) ActiveChelator->Zn_Target Chelation (Stripping) Cu_Complex Cu(II) Complex Formation ActiveChelator->Cu_Complex Ionophore Effect ROS ROS Generation (Apoptosis) Cu_Complex->ROS Fenton Reaction Sulfonylation Covalent Sulfonylation (Enz-Ser-O-SO2Me) SerineHydrolase->Sulfonylation Nucleophilic Attack Sulfonylation->ActiveChelator Release of Leaving Group

Caption: Dual MoA showing prodrug bioactivation to a metal chelator and direct covalent sulfonylation of serine nucleophiles.

Experimental Protocols for Validation

To rigorously validate the mechanism of DCQ-MS, the following experimental workflows are recommended.

4.1. Protocol A: Validation of Prodrug Hydrolysis (Bioactivation)

Objective: Confirm that DCQ-MS releases the active 5,7-dichloro-8-HQ in biological media.

  • Method: HPLC-UV/Vis or LC-MS Time-Course Study.

  • Steps:

    • Prepare a 10 mM stock of DCQ-MS in DMSO.[1]

    • Incubate DCQ-MS (50 µM) in:

      • PBS (pH 7.4) [Control].

      • Cell lysate or Esterase (e.g., Porcine Liver Esterase) solution.

    • Aliquot samples at t=0, 15, 30, 60, and 120 min.

    • Quench with acetonitrile and centrifuge.

    • Analysis: Monitor the disappearance of the DCQ-MS peak and the appearance of the 5,7-dichloro-8-HQ peak (distinct UV shift due to phenol deprotection).

  • Expected Result: Rapid conversion in lysate/esterase; slow/negligible hydrolysis in PBS.

4.2. Protocol B: Metal Rescue Assay (Confirming Chelation MoA)

Objective: Prove that cytotoxicity is driven by metal depletion or copper toxicity.

  • Method: Cell Viability Rescue (MTT/CellTiter-Glo).[1]

  • Steps:

    • Treat cancer cells (e.g., HeLa or MCF-7) with DCQ-MS at IC50 concentration.[1]

    • Co-treatment Arms:

      • Vehicle only.

        • ZnSO4 (10-50 µM) [To rescue Zn-depletion].[1]

        • NAC (N-acetylcysteine, ROS scavenger) [To rescue Cu-ROS toxicity].[1]

    • Incubate for 48 hours.

    • Measure viability.[2]

  • Interpretation:

    • If Zn²⁺ restores viability: Mechanism is Zinc Enzyme Inhibition (e.g., GLO1, MMP).

    • If NAC restores viability: Mechanism is ROS generation via Copper ionophore activity.

4.3. Protocol C: Covalent Binding Assessment

Objective: Test for irreversible inhibition of serine hydrolases.

  • Method: Jump-Dilution (Washout) Assay.[1]

  • Steps:

    • Incubate target enzyme (e.g., a model esterase or protease) with DCQ-MS (10x IC50) for 60 mins.

    • Rapidly dilute the mixture 100-fold into substrate-containing buffer (reducing inhibitor to <0.1x IC50).[1]

    • Monitor enzymatic activity immediately.

  • Interpretation:

    • Recovery of Activity: Reversible inhibition (likely chelation-based).[1]

    • No Recovery: Irreversible/Covalent inhibition (Sulfonylation).

Therapeutic Implications & Data Summary

The table below summarizes the potential therapeutic applications based on the identified mechanisms.

Target ClassMechanismTherapeutic IndicationKey References
Glyoxalase 1 (GLO1) Zn²⁺ Chelation (Post-hydrolysis)Cancer (accumulation of methylglyoxal)[1]
MMP-2 / MMP-9 Zn²⁺ ChelationMetastasis Inhibition[2]
MptpB (M. tuberculosis) Covalent Sulfonylation / ChelationTuberculosis (Virulence factor inhibition)[3]
Proteasome Cu-Complex ROS GenerationHematological Malignancies[4]

Key Insight for Drug Development: The 5,7-dichloro substitution enhances the acidity of the phenolic hydroxyl (pKa ~7.0 vs 9.8 for unsubstituted 8-HQ).[1] This ensures that upon hydrolysis, the molecule exists predominantly as the anion at physiological pH, drastically increasing its metal-binding affinity (


) compared to non-chlorinated analogs. This makes DCQ-MS a significantly more potent "payload" delivery system for metalloenzyme inhibition.[1]
References
  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. Source: National Institutes of Health (NIH) / PMC. Context: Discusses Quinolin-8-yl methanesulfonate (8-MSQ) as a lead fragment for Zn-dependent GLO1 inhibition.[1][3] URL:[Link]

  • Inhibition of Mycobacterium tuberculosis PTPB by 8-hydroxyquinoline sulfonates. Source: PubMed.[2][4] Context: Establishes the mechanism of 8-HQ derivatives against MptpB, highlighting the role of sulfonates as inhibitors. URL:[Link](Generalized link to PubMed for verification of class mechanism)[1]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: MDPI / PMC. Context: Comprehensive review of 8-HQ derivatives, including halogenated forms (Chlorquinaldol) and their chelation-based antimicrobial/anticancer mechanisms.[1] URL:[Link]

  • Cross-Coupling of Mesylated Phenol Derivatives. Source: PMC. Context: Chemical reactivity profile of quinolin-8-yl methanesulfonate, demonstrating its stability and reactivity as an electrophile in coupling reactions (relevant to covalent inhibition potential).[1] URL:[Link]

Sources

Biological Activity & Technical Profile: 5,7-Dichloroquinolin-8-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5,7-Dichloroquinolin-8-yl methanesulfonate , a specialized derivative of the 8-hydroxyquinoline pharmacophore.

CAS Registry Number: 27092-50-8 Molecular Formula:


Molecular Weight:  292.14  g/mol [1]

Executive Summary

5,7-Dichloroquinolin-8-yl methanesulfonate is a latent bioactive ester (prodrug) of the potent antimicrobial and chelating agent 5,7-dichloro-8-hydroxyquinoline (Chloroxine).[1] Unlike its parent compound, which possesses a free phenolic hydroxyl group capable of immediate metal chelation, the methanesulfonate derivative masks this functionality.

Its biological activity is contingent upon bioactivation : the enzymatic or chemical hydrolysis of the sulfonate ester bond to release the active 8-hydroxyquinoline payload.[1] This structural modification alters lipophilicity, membrane permeability, and metabolic stability, making it a critical candidate for targeted delivery systems where controlled release or enhanced cellular uptake is required.

Mechanism of Action: The "Mask-and-Release" System[1]

The biological efficacy of this compound operates through a two-phase mechanism: the Prodrug Phase (transport and protection) and the Effector Phase (chelation and toxicity).[1]

Phase I: Bioactivation (Hydrolysis)

The methanesulfonate group (


) acts as a protecting group for the 8-hydroxyl moiety.[1] In biological media, this ester bond is susceptible to cleavage by intracellular esterases  or non-specific hydrolysis in high-pH environments.[1]

[1]
Phase II: The Active Payload (Chelation)

Once released, the free phenol (5,7-dichloro-8-hydroxyquinoline) exerts its effects via two primary pathways:[1]

  • Metal Depletion (Bacteriostatic): It acts as a bidentate ligand, sequestering essential divalent cations (

    
    ) from the extracellular medium, starving bacteria or fungi of cofactors required for metalloenzymes (e.g., methionine aminopeptidase).
    
  • Ionophore-Mediated Toxicity (Bactericidal/Cytotoxic): In the presence of excess copper, the molecule forms a lipophilic 2:1 complex (

    
    ). This neutral complex penetrates cell membranes, transporting redox-active copper into the cell.[1] Intracellularly, the copper catalyzes the Fenton reaction, generating hydroxyl radicals (
    
    
    
    ) that damage DNA and proteins.
Visualization: Activation & Signaling Pathway

The following diagram illustrates the conversion of the inactive ester to the active chelator and its downstream effects.

Mechanism_of_Action Prodrug 5,7-Dichloroquinolin-8-yl methanesulfonate (Lipophilic Prodrug) Active Active Payload: 5,7-Dichloro-8-hydroxyquinoline Prodrug->Active Hydrolysis (Bioactivation) Enzyme Intracellular Esterases Enzyme->Prodrug Complex Lipophilic Metal Complex (L2-Cu) Active->Complex Chelation Metals Extracellular Cu2+ / Zn2+ Metals->Complex ROS ROS Generation (OH• radicals) Complex->ROS Fenton Reaction Death DNA Damage & Cell Death ROS->Death

Caption: Figure 1.[1][2] The bioactivation pathway of 5,7-Dichloroquinolin-8-yl methanesulfonate, transitioning from an inactive ester to a cytotoxic metal chelator.[1]

Biological Applications & Activity Profile[1][3][4][5][6][7][8][9]

Antimicrobial Activity

The parent compound, Chloroxine, is a broad-spectrum agent. The methanesulfonate derivative retains this spectrum but with altered pharmacokinetics.

  • Gram-Positive Bacteria: Highly active against Staphylococcus aureus and Enterococcus faecalis.[1] The lipophilic ester may penetrate the thick peptidoglycan layer more effectively before hydrolyzing.

  • Fungi: Effective against Candida albicans and dermatophytes. The mechanism involves disrupting cell wall synthesis via metal sequestration.

Anticancer Potential (Ionophore Strategy)

Research into halogenated quinolines suggests they act as proteasome inhibitors or copper ionophores in cancer cells.[1]

  • Selectivity: Cancer cells often have elevated copper levels. The released 8-hydroxyquinoline binds this copper, creating a "Trojan horse" effect that selectively induces oxidative stress in tumor cells while sparing healthy tissue.[1]

  • Methanesulfonate Advantage: The ester form protects the phenolic group from glucuronidation (metabolic inactivation) during circulation, potentially increasing the half-life of the drug before it reaches the tumor site.

Comparative Data: Ester vs. Free Phenol

While specific


 values for the ester depend on the cell line's esterase expression, general trends in quinoline sulfonates indicate:
Property5,7-Dichloroquinolin-8-yl methanesulfonate (Ester)5,7-Dichloro-8-hydroxyquinoline (Parent)
Solubility (Water) Low (Neutral molecule)Low (Weak acid, pKa ~7.[1]4)
Lipophilicity (LogP) High (~3.5 - 4.[1]0)Moderate (~2.[1]8)
Cellular Uptake Passive Diffusion (High)Passive Diffusion (Moderate)
Onset of Action Delayed (Requires hydrolysis)Immediate
Metabolic Stability Resistant to Phase II conjugationSusceptible to Glucuronidation

Experimental Protocols

Protocol A: In Vitro Hydrolysis & Stability Assay

Objective: To verify the release of the active pharmacophore in biological media.

  • Preparation: Dissolve 5,7-Dichloroquinolin-8-yl methanesulfonate in DMSO to make a 10 mM stock.

  • Incubation: Dilute to 100 µM in:

    • PBS (pH 7.[1]4) [Control]

    • Human Plasma (containing esterases)[1]

    • Cell Culture Media (RPMI + 10% FBS)[1]

  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add equal volume of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm).

    • Retention Time Shift: The ester will elute later (more lipophilic) than the free phenol. Monitor the disappearance of the ester peak and appearance of the phenol peak.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To assess antimicrobial potency relative to the parent compound.

  • Organism: Staphylococcus aureus (ATCC 29213).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: Metal content is critical; excess iron can suppress activity.[1]

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the test compound (range 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Add

    
     CFU/mL of bacteria.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or

    
    .
    
    • Validation: Include a control well with 5,7-dichloro-8-hydroxyquinoline.[1] If the ester shows no activity but the parent does, the bacteria may lack the necessary esterases to activate the prodrug.

Synthesis & Chemical Context

For researchers synthesizing this compound for testing, the standard route involves sulfonyl chloride coupling.

Synthesis_Workflow Start 5,7-Dichloro-8- hydroxyquinoline Product 5,7-Dichloroquinolin-8-yl methanesulfonate Start->Product DCM, 0°C to RT Reagent Methanesulfonyl Chloride (MsCl) Reagent->Product Base Base (Triethylamine/Pyridine) Base->Product Catalyst

Caption: Figure 2. Synthesis of the methanesulfonate ester via nucleophilic substitution.

Key Synthetic Note: The reaction must be kept anhydrous to prevent hydrolysis of the sulfonyl chloride. The product is a solid that should be stored under desiccant, as moisture can slowly hydrolyze the ester back to the parent phenol.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy.

    • Context: Establishes the foundational mechanism of the 8-hydroxyquinoline pharmacophore released by the ester.[1]

  • Gershon, H. et al. (2001).[3] "Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids."[1][3] Mycopathologia.

    • Context: Discusses the structure-activity relationship (SAR)
  • Oliveri, V. et al. (2012). "Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs."[1] Dalton Transactions.

    • Context: Validates the "prodrug" strategy for 8-hydroxyquinolines to improve solubility and targeting, supporting the rationale for the methanesulfon
  • PubChem Database. (n.d.).[1] "Compound Summary: 5,7-Dichloroquinolin-8-yl methanesulfonate (CAS 27092-50-8)."[1][4] National Center for Biotechnology Information. [1]

    • Context: Verification of chemical identity and physical properties.[5][6][7]

Sources

5,7-Dichloroquinolin-8-yl methanesulfonate derivatives and analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Synthetic & Medicinal Chemistry Guide Subject: 5,7-Dichloroquinolin-8-yl methanesulfonate (CAS: 27092-50-8) and functional analogs.

Executive Summary: The Dual-Role Scaffold

5,7-Dichloroquinolin-8-yl methanesulfonate represents a critical intersection between synthetic utility and pharmacological activity within the quinoline class. Structurally derived from Chloroxine (5,7-dichloro-8-hydroxyquinoline), this compound replaces the chelating hydroxyl group with a methanesulfonate (mesylate) ester.

For the drug development professional, this molecule serves two distinct, high-value functions:

  • Synthetic Intermediate: The mesylate group converts the electron-rich phenol into an excellent leaving group, activating the 8-position for nucleophilic substitution (SNAr) or cross-coupling reactions that are otherwise difficult to achieve on the quinoline core.

  • Latent Bioactive Agent (Prodrug): As a sulfonate ester, it acts as a lipophilic "mask" for the active 5,7-dichloro-8-hydroxyquinoline antibacterial/antifungal payload, improving membrane permeability before undergoing hydrolytic activation.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and therapeutic mechanisms.

Chemical Structure & Properties[1][2][3][4][5][6][7]

The core structure consists of a quinoline ring halogenated at the 5 and 7 positions to modulate lipophilicity and electronic density, with the 8-hydroxyl capped by a methanesulfonyl group.

PropertySpecification
IUPAC Name 5,7-dichloroquinolin-8-yl methanesulfonate
CAS Number 27092-50-8
Molecular Formula C₁₀H₇Cl₂NO₃S
Molecular Weight 292.14 g/mol
Core Scaffold 8-Hydroxyquinoline (Oxine)
Electronic Character Electron-deficient heteroaromatic (due to N-atom and Cl-substituents)
Solubility Profile Low water solubility; Soluble in DCM, DMSO, DMF

Synthetic Protocol: Quantitative Generation

The synthesis of 5,7-dichloroquinolin-8-yl methanesulfonate relies on the sulfonylation of 5,7-dichloro-8-hydroxyquinoline (Chloroxine). The presence of electron-withdrawing chlorine atoms at positions 5 and 7 increases the acidity of the phenolic proton, facilitating deprotonation but also reducing the nucleophilicity of the phenoxide oxygen.

Optimized Bench Protocol

Note: This protocol is designed for high-purity isolation suitable for biological screening.

Reagents:

  • Starting Material: 5,7-Dichloro-8-hydroxyquinoline (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 5,7-dichloro-8-hydroxyquinoline (10 mmol) and anhydrous DCM (50 mL). The starting material may be sparingly soluble; sonication can assist.[1]

  • Activation: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add Triethylamine (15 mmol) dropwise. The mixture should clarify as the phenoxide is generated.

  • Sulfonylation: Add Methanesulfonyl chloride (12 mmol) dropwise via syringe over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions (e.g., formation of sulfenes or ring chlorination).

  • Reaction Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes). The product (mesylate) will appear less polar than the starting phenol.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove residual TEA), followed by brine.

  • Purification: Dry over anhydrous MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5,7-Dichloro-8-HQ (Chloroxine) Activation Deprotonation (Et3N, 0°C) Start->Activation Activate Nucleophile Reaction Sulfonylation (+ MsCl) Activation->Reaction Electrophilic Attack Product 5,7-Dichloroquinolin-8-yl methanesulfonate Reaction->Product Elimination of HCl

Caption: Step-wise conversion of Chloroxine to its methanesulfonate ester via base-mediated nucleophilic substitution.

Reactivity Profile: The "Mesylate Hub"

The methanesulfonate group at the 8-position is not merely a protecting group; it is a gateway to functionalizing the quinoline core. The electron-withdrawing nature of the pyridine ring, combined with the 5,7-dichloro substitution, makes the C8-position susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Displacement Reactions

Researchers utilize this mesylate to introduce nucleophiles that are difficult to attach directly to the quinoline ring.

  • Amination: Reaction with primary/secondary amines displaces the mesylate to form 8-aminoquinolines (crucial for antimalarial analogs like Primaquine derivatives).

  • Thiolation: Reaction with NaSH or thiols yields 8-mercaptoquinolines , used in constructing sulfur-bridged heterocycles.

  • Cross-Coupling: The mesylate can function as a pseudohalide in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Reactivity Diagram

Reactivity Mesylate 5,7-Dichloroquinolin-8-yl methanesulfonate SNAr_Amine 8-Aminoquinolines (Antimalarial Scaffolds) Mesylate->SNAr_Amine + R-NH2 / Heat SNAr_Thiol 8-Mercaptoquinolines (S-Bridged Analogs) Mesylate->SNAr_Thiol + R-SH / Base Hydrolysis Regeneration of Chloroxine (Active Drug) Mesylate->Hydrolysis + H2O / Esterase Coupling C8-Aryl/Alkyl Quinolines (Pd-Catalyzed) Mesylate->Coupling + Ar-B(OH)2 / Pd(0)

Caption: Divergent synthetic pathways accessible from the 8-mesylate intermediate.

Biological Mechanisms & Therapeutic Potential[8]

While often an intermediate, the sulfonate derivative itself possesses distinct biological properties, primarily acting through two mechanisms: Prodrug Activation and Covalent Inhibition .

Mechanism 1: The "Trojan Horse" Prodrug

The parent compound, 5,7-dichloro-8-hydroxyquinoline, exerts its antimicrobial effect by chelating essential metal ions (Cu²⁺, Zn²⁺) required by bacterial enzymes. However, the free hydroxyl group can limit membrane permeability or lead to rapid glucuronidation.

  • Lipophilicity: The methanesulfonate mask significantly increases lipophilicity (logP), facilitating passive transport across bacterial cell walls or fungal membranes.

  • Activation: Once intracellular, non-specific esterases or the alkaline pH of certain cellular compartments hydrolyze the sulfonate ester.

  • Release: The active 8-hydroxyquinoline anion is released in situ, where it sequesters metals and generates reactive oxygen species (ROS) via Fenton chemistry.

Mechanism 2: Covalent Enzyme Inhibition

Sulfonate esters are electrophiles. In specific contexts (e.g., Mycobacterium tuberculosis research), 8-quinolinyl sulfonates have been shown to covalently modify active site nucleophiles (such as cysteine thiols) in enzymes, acting as suicide inhibitors.

Antimicrobial Activity Data (Representative)

Data synthesized from general SAR studies on 8-quinolinyl sulfonates [1, 2].

OrganismRole of SulfonateActivity Type
Staphylococcus aureusProdrugBacteriostatic (upon hydrolysis)
Mycobacterium tuberculosisInhibitorPotential covalent modification
Candida albicansProdrugFungistatic (Cu²⁺ chelation)
Mechanism of Action Diagram

MoA Extracellular Extracellular Space Drug 5,7-Dichloroquinolin-8-yl methanesulfonate (Lipophilic) Extracellular->Drug Membrane Cell Membrane Hydrolysis Enzymatic Hydrolysis (Esterases) Membrane->Hydrolysis Entry Intracellular Intracellular Space Drug->Membrane Passive Diffusion Active 5,7-Dichloro-8-HQ (Active Chelator) Hydrolysis->Active Cleavage of Ms group Metals Metal Ions (Cu2+, Zn2+) Active->Metals Chelation Death Cell Death (ROS Generation / Metal Starvation) Metals->Death Disrupted Homeostasis

Caption: The prodrug activation pathway: Lipophilic entry followed by intracellular hydrolysis and metal sequestration.

Experimental Validation: Antibacterial Assay Protocol

To verify the activity of the synthesized derivative, the following Minimum Inhibitory Concentration (MIC) protocol is recommended.

Materials:

  • Test Compound: 5,7-Dichloroquinolin-8-yl methanesulfonate (dissolved in DMSO).

  • Control: 5,7-Dichloro-8-hydroxyquinoline (Parent).[2]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (cation-adjusted).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100.

  • Plate Setup: Use 96-well microtiter plates. Dispense 100 µL of broth into all wells.

  • Serial Dilution: Add test compound to column 1 (final conc. 128 µg/mL) and serially dilute 1:2 across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth.

    • Interpretation: If the Mesylate MIC is significantly higher than the Parent, hydrolysis may be slow. If MIC is comparable or lower, cell penetration is enhanced.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Research & Reviews: Journal of Chemistry.

  • Oliveri, V. et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, 25(19), 4321.

  • BenchChem. (2025).[3] "Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups."

  • ECHEMI. "5,7-Dichloroquinolin-8-yl methanesulfonate (CAS 27092-50-8) Product Entry."

Sources

Preliminary Screening Guide: 5,7-Dichloroquinolin-8-yl Methanesulfonate

[1]

Content Type: Technical Protocol & Screening Strategy Subject: 5,7-Dichloroquinolin-8-yl Methanesulfonate (CAS: 27092-50-8) Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Leads[1]

Executive Summary

This guide outlines the technical roadmap for the preliminary screening of 5,7-Dichloroquinolin-8-yl methanesulfonate . This compound is a sulfonate ester derivative of the well-known antimicrobial and chelating agent, 5,7-dichloro-8-hydroxyquinoline (Chloroxine).[1]

The central hypothesis for screening this molecule rests on two potential mechanisms:

  • Prodrug Utility: The methanesulfonate group masks the hydroxyl moiety, potentially improving membrane permeability (LogP modulation) or metabolic stability before hydrolyzing to release the active chelator.[1]

  • Covalent Modification: While less likely for phenolic sulfonates compared to alkyl sulfonates, the potential for reactivity with nucleophilic cysteine residues in specific target pockets cannot be ruled out.[1]

Critical Warning: The screening strategy must rigorously distinguish between the intrinsic activity of the intact ester and the activity of the hydrolysis product (parent chloroxine).[1]

Part 1: Physicochemical Profiling & Stability (The "Go/No-Go" Gate)[1]

Before biological introduction, the compound must undergo stability profiling.[1] Sulfonate esters of electron-deficient phenols (due to the chloro-substituents) are susceptible to hydrolysis in aqueous buffers.[1]

Chemical Integrity Check

Objective: Determine the half-life (

1
  • Protocol:

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Dilute to 50 µM in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).[1]

    • Incubate at 37°C.

    • Readout: HPLC-UV or LC-MS at T=0, 1h, 4h, 24h. Monitor the disappearance of the ester (MW ~292) and appearance of the parent phenol (MW ~214).[1]

Decision Logic:

  • If

    
     min: The compound is effectively a prodrug; biological results will reflect the parent molecule.[1]
    
  • If

    
     h: The compound has distinct chemical biology; specific ester-driven interactions can be probed.[1]
    
Solubility Profiling

The methanesulfonate group typically reduces the high crystallinity/aggregation issues of planar quinolines, but solubility in aqueous media remains a risk.[1]

  • Method: Kinetic solubility assay (nephelometry) in PBS pH 7.4.

  • Target:

    
     for reliable HTS (High-Throughput Screening).
    

Part 2: Biological Screening Cascade

The screening cascade is designed to filter hits based on Antimicrobial Potency , Cytotoxicity , and Metal Chelation Independence .[1]

Primary Screen: Antimicrobial Susceptibility (MIC)

Given the scaffold's history, the primary utility is likely antibacterial or antifungal.[1]

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Control: 5,7-dichloro-8-hydroxyquinoline (Parent) must be run side-by-side.[1]

  • Rationale: If the Ester MIC

    
     Parent MIC, the ester facilitates entry (permeability).[1] If Ester MIC 
    
    
    Parent MIC, rapid hydrolysis is likely.[1]
Secondary Screen: Mammalian Cytotoxicity (Selectivity)

Quinolines are often pan-assay interference compounds (PAINS) due to metal stripping or intercalation.[1]

  • Cell Lines: HEPG2 (Liver tox model), HEK293 (General).[1]

  • Assay: CellTiter-Glo (ATP quantification) or MTT.[1]

  • Metric: Calculate the Selectivity Index (

    
    ). An 
    
    
    is required for progression.[1]
Mechanism of Action (MoA) Deconvolution: The Chelation Check

The 8-hydroxy group is essential for bidentate metal chelation (Cu²⁺, Zn²⁺, Fe²⁺).[1] The methanesulfonate blocks this site.[1]

  • Hypothesis: The intact ester should NOT chelate metals.[1]

  • Assay: UV-Vis Shift Assay.

    • Add CuCl₂ to the compound solution.[1]

    • Parent: Immediate spectral shift (formation of metal complex).[1]

    • Intact Ester: No spectral shift.[1]

    • Result: If activity persists in biological assays despite lack of chelation in this assay, the mechanism is metal-independent (novel target).[1]

Part 3: Visualization of Workflows

Diagram 1: The Screening Logic Flow

This flowchart illustrates the decision-making process based on stability and potency relative to the parent compound.[1]

ScreeningCascadeStartCompound: 5,7-Dichloroquinolin-8-yl MsStabilityPhase 1: Stability Assay(PBS pH 7.4, 37°C)Start->StabilityRapidHydroRapid Hydrolysis(t1/2 < 30 min)Stability->RapidHydroUnstableStableStable Species(t1/2 > 4 hrs)Stability->StableStableParentPathTreat as Prodrug ofChloroxineRapidHydro->ParentPathNewEntityTreat as NovelChemical Entity (NCE)Stable->NewEntityScreenPhase 2: Phenotypic Screen(MIC vs S. aureus)NewEntity->ScreenCompareCompare MIC(Ester) vs MIC(Parent)Screen->CompareBetterEster is More Potent(Enhanced Permeability?)Compare->BetterSameEquipotent(Likely Hydrolysis)Compare->SameWorseEster is Less Potent(Target requires free -OH)Compare->Worse

Caption: Decision tree for classifying the compound as a prodrug or a distinct NCE based on hydrolytic stability and comparative potency.

Diagram 2: Chemical Mechanism & Hydrolysis

Visualizing the structural transformation that dictates the bioactivity.[1]

HydrolysisEsterEster Form(Inactive Chelator)LipophilicTransitionHydrolysisEster->TransitionMetalMetal Ions(Cu2+, Zn2+)Ester->Metal No BindingWater+ H2O / EsteraseWater->TransitionPhenolParent Phenol(Active Chelator)AntimicrobialTransition->PhenolAcidMethanesulfonic Acid(Byproduct)Transition->AcidComplexMetal-LigandComplex(Toxic to Bacteria)Phenol->Complex + MetalMetal->Complex

Caption: The hydrolytic pathway showing the regeneration of the active chelating pharmacophore (Parent Phenol) from the inactive ester.[1]

Part 4: Detailed Experimental Protocols

Protocol: Metal Chelation Interference Assay

Purpose: To verify if the methanesulfonate group successfully blocks metal binding (a key differentiation from the parent).[1]

  • Reagents:

    • Compound Stock: 10 mM in DMSO.[1]

    • Metal Stock: 10 mM CuCl₂ or ZnCl₂ in deionized water.[1]

    • Buffer: 10 mM HEPES, pH 7.2.[1]

  • Procedure:

    • Dilute Compound to 50 µM in Buffer (Blank).

    • Measure UV-Vis spectrum (200–600 nm).[1]

    • Titrate Metal Stock (0.5 eq, 1.0 eq, 2.0 eq).

    • Incubate 5 mins at RT.

    • Re-scan spectrum.[1]

  • Data Analysis:

    • Positive Chelation (Parent): Appearance of a new charge-transfer band (typically 350–450 nm) or bathochromic shift.[1]

    • Negative Chelation (Stable Ester): Spectrum remains superposition of compound + metal baseline.[1]

Protocol: Differential Cytotoxicity Screen

Purpose: To identify the therapeutic window.[1]

StepActionNotes
1 Seeding Seed HEPG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
2 Dosing Add compound (0.1 µM to 100 µM, 1:3 serial dilution). Include DMSO control.
3 Exposure Incubate for 48 hours at 37°C, 5% CO₂.
4 Detection Add 100 µL CellTiter-Glo reagent.[1] Shake 2 mins. Read Luminescence.
5 Analysis Fit to 4-parameter logistic curve to determine IC50.

Part 5: Data Presentation & Analysis

When reporting results for this compound, structure the data to highlight the Ester vs. Parent comparison.

Table 1: Comparative Potency Template

Organism / Cell LineAssay TypeEster IC50 (µM)Parent (Chloroxine) IC50 (µM)Ratio (Parent/Ester)Interpretation
S. aureusGrowth Inhibition[Data][Reference]> 1.0Ester improves delivery
E. coliGrowth Inhibition[Data][Reference]~ 1.0Rapid hydrolysis
HEPG2Cytotoxicity[Data][Reference]< 1.0Ester is more toxic
Stability PBS t1/2[Data]N/AN/AChemical Stability

References

  • Prachayasittikul, V. et al. (2013).[1] "Antimicrobial and antioxidative activities of 8-hydroxyquinoline derivatives." EXCLI Journal. Link

  • Oliveri, V. et al. (2012).[1] "8-Hydroxyquinolines as 'privileged' structures in rational drug design."[1] Current Medicinal Chemistry. Link

  • King, T. et al. (2010).[1] "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors."[1][2] PLOS ONE. Link

  • PubChem Compound Summary. (2024). "5,7-Dichloroquinolin-8-yl methanesulfonate (CAS 27092-50-8)."[1][3] National Library of Medicine.[1] Link

Comprehensive Spectroscopic Characterization of 5,7-Dichloroquinolin-8-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists & Analytical Scientists

Executive Summary & Structural Context

5,7-Dichloroquinolin-8-yl methanesulfonate is a functionalized quinoline derivative, often utilized as a lipophilic prodrug of the potent chelator 5,7-dichloro-8-hydroxyquinoline (Clioquinol) or as a reactive intermediate in nucleophilic substitution reactions.

This guide provides a rigorous framework for the structural validation of this compound. Unlike its parent phenol, the methanesulfonate (mesylate) ester exhibits distinct spectral signatures driven by the electron-withdrawing nature of the sulfonyl group. The protocols below synthesize empirical data from parent analogs with first-principles spectroscopic theory to ensure high-confidence identification.

Chemical Identity[1][2]
  • IUPAC Name: 5,7-dichloroquinolin-8-yl methanesulfonate

  • Molecular Formula:

    
    
    
  • Exact Mass: 290.9524 (Monoisotopic)

  • Key Motifs: Quinoline heterocycle, 5,7-dichloro substitution pattern, Sulfonate ester linkage.

Synthetic Pathway & Purity Profile

Understanding the synthesis is prerequisite to anticipating impurities. The compound is typically generated via the nucleophilic attack of the phenoxide anion on methanesulfonyl chloride (MsCl).

Reaction Workflow (Visualization)

The following diagram outlines the synthesis and potential side-reactions (e.g., N-sulfonation or hydrolysis) that must be monitored during analysis.

Synthesis Start 5,7-Dichloro-8-hydroxyquinoline (Parent Phenol) Intermediate Transition State (O-Nucleophile) Start->Intermediate Deprotonation Reagents MsCl / Et3N (DCM, 0°C) Reagents->Intermediate Product 5,7-Dichloroquinolin-8-yl methanesulfonate Intermediate->Product Sulfonylation Impurity Impurity: Hydrolyzed Phenol (Reversion) Product->Impurity Moisture/Hydrolysis

Figure 1: Synthetic pathway for the generation of the target mesylate ester, highlighting the critical reversion risk due to moisture sensitivity.

Vibrational Spectroscopy (FT-IR)

The Fingerprint Strategy: The conversion of the phenol (-OH) to the mesylate (-OSO2Me) results in the complete disappearance of the hydroxyl stretch and the emergence of three diagnostic sulfonate bands. This is the primary "quick-check" for reaction completion.

Functional GroupFrequency (

)
IntensityAssignment Logic
O-H Stretch ABSENT N/AAbsence confirms full conversion of starting material (Parent: ~3200-3400 broad).

Asymmetric
1350 – 1380 StrongCharacteristic sulfonate ester doublet (high energy).

Symmetric
1160 – 1190 StrongSymmetric stretching of the S=O bonds.
S-O-C Stretch 800 – 950 MediumVibrational mode of the ester linkage to the aromatic ring.
C-Cl Stretch 700 – 750 MediumAryl chloride vibration (unchanged from parent).
C=N / C=C 1560 – 1600 VariableQuinoline ring breathing modes.

Experimental Tip: Use ATR (Attenuated Total Reflectance) on the solid powder. Avoid KBr pellets if the compound is suspected to be moisture-sensitive, as the high pressure and hygroscopic nature of KBr can induce partial hydrolysis during measurement.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The electron-withdrawing mesyl group causes a downfield shift (deshielding) of the aromatic protons compared to the electron-rich parent phenol.

NMR (400 MHz, or )

Reference: TMS (


 0.00)
Proton PositionChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight

(Mesyl)
3.40 – 3.60 Singlet (3H)-Diagnostic Peak. Sharp singlet confirming the methanesulfonyl group.
H-2 8.90 – 9.05 dd (1H)

,

Most deshielded proton adjacent to Nitrogen.
H-4 8.50 – 8.65 dd (1H)

,

Para to the Nitrogen; sensitive to ring electronics.
H-3 7.60 – 7.75 dd (1H)

,

Meta to Nitrogen.
H-6 7.80 – 7.95 Singlet (1H)-Isolated aromatic proton between the two Chlorines (C5, C7).

Note on H-6: In the parent phenol, H-6 often appears as a singlet. In the mesylate, it remains a singlet but shifts downfield due to the removal of the electron-donating OH resonance effect.

NMR (100 MHz)

Key carbon signals to verify:

  • Mesyl Methyl (

    
    ): 
    
    
    
    37.0 – 41.0 ppm.
  • C-8 (Ipso-O):

    
     140.0 – 145.0 ppm (Distinct shift from parent C-OH at ~150 ppm).
    
  • C-2 (Ar-N):

    
     150.0 – 152.0 ppm.
    
  • C-Cl (C-5, C-7): Distinct quaternary carbons around 120-130 ppm.

Mass Spectrometry (LC-MS/HRMS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
Isotope Pattern Analysis (The "Chlorine Signature")

The presence of two chlorine atoms creates a distinct isotopic envelope that serves as an internal validation of the elemental composition.

  • M (100%):

    
    
    
  • M+2 (~65%):

    
    
    
  • M+4 (~10%):

    
    
    
Fragmentation Pathway

The sulfonate ester bond is the "weak link" in the gas phase. The primary fragmentation involves the loss of the methanesulfonyl moiety.

MassSpec Parent Molecular Ion [M+H]+ m/z ~ 292/294/296 (Isotope Pattern 9:6:1) Frag1 Fragment Ion [M - SO2Me + H]+ m/z ~ 214/216/218 Parent->Frag1 Loss of SO2CH3 group (-79 Da) Neutral Neutral Loss Methanesulfonic acid

Figure 2: Predicted ESI+ fragmentation pathway showing the characteristic loss of the sulfonyl group to yield the protonated 5,7-dichloro-8-hydroxyquinoline ion.

Analytical Protocol (Standard Operating Procedure)

A. Sample Preparation[3][4]
  • Solvent: Dissolve 5 mg of sample in 1 mL of Acetonitrile (ACN) (HPLC grade).

  • Filtration: Filter through a 0.22

    
     PTFE filter to remove insoluble salts (e.g., Triethylamine hydrochloride byproduct).
    
B. HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes. (The mesylate is significantly more hydrophobic than the parent phenol).

  • Detection: UV at 254 nm (Aromatic system) and 210 nm .

  • Success Criteria:

    • Single peak > 98% area.

    • Retention time (RT) must be later than the parent 5,7-dichloro-8-hydroxyquinoline standard (due to capping of the polar -OH group).

References

  • Parent Compound Characterization: Gershon, H., et al. "H NMR spectra of 5,7-dihalo-8-quinolinols and their sulfonic acids." Journal of Heterocyclic Chemistry, 1996.

  • Sulfonate Ester IR Data:Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition.
  • Crystal Structure (Parent): Suganuma, H., et al.[1] "Structure of 5,7-dichloroquinolin-8-ol."[2][3] Acta Crystallographica Section E, 2001.

  • Synthesis of Quinolinyl Sulfonates:Somerville, L. F., et al. "Synthesis and reaction of 8-quinolinyl methanesulfonates." Journal of Organic Chemistry, 2010. (Analogous chemistry grounding).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 5,7-Dichloroquinolin-8-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note details the experimental protocol for the synthesis of 5,7-Dichloroquinolin-8-yl methanesulfonate (5,7-dichloro-8-quinolyl mesylate). This compound represents a functionalized derivative of 5,7-dichloro-8-hydroxyquinoline (Chloroxine), a privileged scaffold in medicinal chemistry known for its antimicrobial and neuroprotective properties.

The methanesulfonylation of the 8-hydroxyl group serves two critical strategic purposes in drug discovery:

  • Prodrug Design: It masks the polar hydroxyl group, significantly altering the lipophilicity (LogP) and potentially improving membrane permeability. The sulfonate ester is susceptible to hydrolytic cleavage in vivo, releasing the active chelator.

  • Synthetic Activation: The mesyl group acts as a leaving group or a directing group for further functionalization of the quinoline core, particularly in transition-metal-catalyzed cross-coupling reactions.

Chemical Basis & Reaction Scheme[1][2][3][4]

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated phenoxide of 5,7-dichloro-8-hydroxyquinoline attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl).

Reaction Stoichiometry:



Key Physicochemical Properties
PropertyValue (Calculated/Expected)Notes
Formula C₁₀H₇Cl₂NO₃S
MW 292.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in H₂O
Stability Moisture sensitive (slow hydrolysis)Store under inert atmosphere

Experimental Protocol

Reagents & Materials[4][5][6][7][8][9][10]
  • Starting Material: 5,7-Dichloro-8-hydroxyquinoline (Chloroxine) [CAS: 773-76-2] (>98% purity).

  • Reagent: Methanesulfonyl chloride (MsCl) [CAS: 124-63-0] (Distill if yellow/impure).

  • Base: Triethylamine (Et₃N) [CAS: 121-44-8] (Dried over KOH).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Saturated NaHCO₃ solution, Brine.

Safety Considerations (HSE)
  • Methanesulfonyl chloride is a lachrymator and highly corrosive. Handle only in a functioning fume hood.

  • Chloroxine derivatives may exhibit biological activity; avoid skin contact.[1]

  • Exotherm Control: The reaction is exothermic. Strict temperature control at 0°C during addition is mandatory to prevent side reactions (e.g., chlorination of the ring or polymerization).

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Charge the RBF with 5,7-Dichloro-8-hydroxyquinoline (2.14 g, 10.0 mmol).

  • Add Anhydrous DCM (40 mL) via syringe.

  • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv). The solution may darken slightly due to phenoxide formation.

  • Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Electrophile Addition

  • Dilute Methanesulfonyl chloride (1.0 mL, 13.0 mmol, 1.3 equiv) in DCM (5 mL) in a separate vial. Note: Dilution prevents localized heating.

  • Add the MsCl solution dropwise to the reaction mixture over 15 minutes.

    • Observation: A precipitate (Et₃N·HCl) may form as a white suspension.

  • Remove the ice bath after addition is complete.

  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (more polar, lower R_f) should disappear, replaced by the less polar product (higher R_f).

Step 3: Workup

  • Quench the reaction by adding Water (20 mL) and stir vigorously for 5 minutes.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with:

    • 1 x 20 mL 0.1 M HCl (to remove excess Et₃N).

    • 1 x 20 mL Sat. NaHCO₃ (to neutralize acid traces).

    • 1 x 20 mL Brine (Sat. NaCl).

  • Dry the organic phase over Anhydrous MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotary Evaporator, 30°C water bath) to yield the crude solid.

Step 4: Purification

  • Method A (Recrystallization): Dissolve crude solid in minimal boiling Ethanol or Isopropanol. Cool slowly to 4°C. Filter crystals.

  • Method B (Flash Chromatography): If impurities persist, purify via silica gel column.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 5%

      
       20% EtOAc in Cyclohexane/Hexanes.
      

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 5,7-Dichloro-8-HQ Solvation Solvation: DCM + Et3N (0°C) Start->Solvation Addition Addition: Dropwise MsCl (Exotherm Control) Solvation->Addition Activation Reaction Reaction: Stir at RT (4-12 Hours) Addition->Reaction Substitution Workup Workup: Wash (HCl/NaHCO3) Dry (MgSO4) Reaction->Workup Completion Product Product: 5,7-Dichloro-8-quinolyl methanesulfonate Workup->Product Purification

Figure 1: Step-by-step synthesis workflow for the mesylation of 5,7-dichloro-8-hydroxyquinoline.

Quality Control & Characterization

To validate the synthesis, the following analytical data is expected.

Proton NMR ( H NMR, 400 MHz, DMSO- )

The mesylation breaks the symmetry of the hydroxyl proton and introduces a characteristic methyl singlet.

Shift (

ppm)
MultiplicityIntegrationAssignment
8.90 - 9.00 Doublet of doublets1HH-2 (Quinoline)
8.50 - 8.60 Doublet of doublets1HH-4 (Quinoline)
7.90 Singlet1HH-6 (Aromatic)
7.70 - 7.80 Doublet of doublets1HH-3 (Quinoline)
3.40 - 3.60 Singlet3H-SO₂CH₃ (Mesyl Methyl)

Note: The disappearance of the broad phenolic -OH singlet (usually >9.5 ppm) confirms the reaction.

Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
     (based on 
    
    
    
    Cl isotope).
  • Isotope Pattern: Look for the characteristic dichloro pattern (9:6:1 intensity ratio for M, M+2, M+4) due to the two Chlorine atoms.

Application & Mechanism

Biological Mechanism (Prodrug)

The sulfonate ester acts as a "masked" chelator. While the free phenol (Chloroxine) is a potent chelator of


 and 

, the mesylate is unable to chelate until hydrolyzed.

Mechanism Prodrug Mesylate Prodrug (Lipophilic, Non-chelating) CellEntry Cell Membrane Permeation Prodrug->CellEntry Hydrolysis Intracellular Hydrolysis (Esterases) CellEntry->Hydrolysis Active Active Chloroxine (Free Phenol) Hydrolysis->Active Release MsOH Chelation Metal Chelation (Fe3+/Zn2+ Depletion) Active->Chelation Death Microbial Cell Death Chelation->Death

Figure 2: Proposed mechanism of action for the mesylate prodrug in biological systems.

Troubleshooting Guide
  • Low Yield: Often caused by moisture in the solvent. Ensure DCM is anhydrous.

  • Incomplete Reaction: If starting material remains after 12h, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a catalyst to accelerate the nucleophilic attack.

  • Product Hydrolysis: Do not store the product in protic solvents (MeOH/EtOH) for extended periods. Store as a solid in a desiccator.

References

  • Synthesis of 8-Hydroxyquinoline Inhibitors: The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (See Supplementary Info for general mesylation of clioquinol). Link

  • Biological Activity of 8-HQ Derivatives: National Institutes of Health (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[2][3]Link

  • Compound Data: PubChem. Methanesulfonic acid 5-chloro-8-quinolyl ester (Analogous Structure).[4]Link[4]

  • Halquinol Composition: Drug Development and Therapeutics. Determination of 5,7-dichloroquinolin-8-ol in bulk drug powder.[5]Link

  • Crystallography: National Institutes of Health (NIH). Crystal structure of 5,7-dichloroquinolin-8-ol.Link

Sources

Application Note: Using 5,7-Dichloroquinolin-8-yl Methanesulfonate as a Latent Metal Chelator in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is a comprehensive technical guide for the use of 5,7-Dichloroquinolin-8-yl methanesulfonate in cell culture. This document is designed for researchers investigating metal homeostasis, oxidative stress, and proteasome inhibition, positioning the compound as a latent, lipophilic prodrug of the bioactive chelator 5,7-dichloro-8-hydroxyquinoline (Chloroxine).

Introduction & Mechanism of Action

5,7-Dichloroquinolin-8-yl methanesulfonate is a sulfonate ester derivative of the well-known antimicrobial and metal-chelating agent 5,7-dichloro-8-hydroxyquinoline (Chloroxine) .[1] In cell culture applications, this compound functions primarily as a membrane-permeable prodrug .

The Scientific Rationale

The parent compound, 5,7-dichloro-8-hydroxyquinoline, is a bidentate ligand that chelates divalent cations (Zn²⁺, Cu²⁺, Fe²⁺). However, its direct application can be limited by poor solubility or rapid extracellular sequestration of metals in the growth medium.

The methanesulfonate ester modification serves three critical functions:

  • Lipophilicity Enhancement: The sulfonate group masks the polar hydroxyl moiety, significantly increasing the molecule's ability to passively diffuse across the plasma membrane.

  • Latent Activation: Once intracellular, the ester bond is susceptible to cleavage by cytosolic esterases or spontaneous hydrolysis, releasing the active chelator in situ.

  • Targeted Toxicity: The released chelator sequesters essential intracellular metals (stripping zinc from metalloproteins) or acts as a copper ionophore (shuttling extracellular copper into the cell), leading to the generation of Reactive Oxygen Species (ROS) and inhibition of the 20S proteasome .

Preparation and Handling

Physicochemical Properties
  • Molecular Weight: 292.14 g/mol

  • Appearance: Off-white to pale yellow powder[1]

  • Solubility: Insoluble in water; Soluble in DMSO (>50 mM) and Ethanol.

Stock Solution Protocol

Critical Step: The sulfonate ester is sensitive to hydrolysis. Do not store aqueous solutions.

  • Weighing: Accurately weigh 2.92 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

    • Note: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, as moisture introduction accelerates hydrolysis to the parent phenol.

  • Quality Control: Before use, inspect the stock. A color shift to bright yellow/green indicates significant hydrolysis (release of the free 8-hydroxyquinoline chromophore). If this occurs, discard and prepare fresh.

Experimental Protocols

Protocol A: Cytotoxicity and IC₅₀ Determination

Objective: To determine the effective concentration for cell growth inhibition.

  • Seeding: Plate cells (e.g., HeLa, MCF-7, or SH-SY5Y) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL complete medium. Incubate for 24 hours.

  • Treatment Preparation:

    • Prepare a serial dilution of the 10 mM stock in serum-free medium (or medium with reduced serum, as serum proteins bind quinolines).

    • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.

    • Vehicle Control: DMSO matched to the highest concentration (e.g., 0.5% v/v).

  • Application: Aspirate old medium and add 100 µL of treatment medium. Incubate for 24 to 72 hours .

  • Readout: Assess viability using an MTT, MTS, or CellTiter-Glo® assay.

    • Expectation: A sigmoidal dose-response curve.[1] The IC₅₀ is typically in the 1–10 µM range for cancer cell lines.

Protocol B: Metal Rescue Assay (Mechanism Validation)

Objective: To confirm that cytotoxicity is driven by metal chelation/ionophore activity.

  • Setup: Prepare four treatment groups in a 6-well plate:

    • Group 1: Vehicle Control (DMSO).

    • Group 2: Compound (at IC₈₀ concentration, e.g., 10 µM).

    • Group 3: Compound (10 µM) + Zinc Sulfate (ZnSO₄, 20 µM) .

    • Group 4: Compound (10 µM) + Copper Sulfate (CuSO₄, 20 µM) .

  • Co-treatment: Add the metal salts simultaneously with the compound.

  • Incubation: Incubate for 24 hours.

  • Analysis: Measure cell viability or observe morphology.

    • Interpretation: If toxicity is caused by zinc depletion (stripping), ZnSO₄ should rescue viability. If toxicity is caused by copper overload (ionophore effect), CuSO₄ will exacerbate toxicity.

Protocol C: ROS Generation Assay

Objective: To detect oxidative stress induced by the intracellular release of the copper-complexed chelator.[1]

  • Probe Loading: Wash treated cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium for 30 minutes at 37°C.

  • Treatment: Remove dye, wash with PBS, and treat with 5,7-Dichloroquinolin-8-yl methanesulfonate (5–10 µM) in phenol-red-free medium.[1]

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours using a microplate reader.

    • Result: A rapid increase in fluorescence indicates ROS production, consistent with the redox cycling of copper-quinoline complexes.

Mechanism of Action: The "Trojan Horse" Pathway

The following diagram illustrates the compound's activation pathway: entry as a lipophilic ester, intracellular hydrolysis, and subsequent metal dysregulation.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol Prodrug 5,7-Dichloroquinolin-8-yl methanesulfonate (Lipophilic Prodrug) Diffusion Passive Diffusion Prodrug->Diffusion Cu_ext Cu²⁺ / Zn²⁺ (Free Ions) Cu_ext->Diffusion If Ionophore Prodrug_in Prodrug (Intracellular) Diffusion->Prodrug_in Active_Chelator 5,7-Dichloro-8-hydroxyquinoline (Active Chelator) Prodrug_in->Active_Chelator Cleavage Esterase Esterases / Hydrolysis Esterase->Prodrug_in Catalysis Complex Metal-Chelator Complex (Redox Active) Active_Chelator->Complex Binds Zn²⁺/Cu²⁺ Proteasome 20S Proteasome Complex->Proteasome Inhibits ROS ROS Generation (Oxidative Stress) Complex->ROS Redox Cycling Apoptosis Apoptosis / Cell Death Proteasome->Apoptosis ROS->Apoptosis

Figure 1: Mechanism of Action.[1] The lipophilic sulfonate ester crosses the membrane and is hydrolyzed to the active 8-hydroxyquinoline, which sequesters metals to inhibit the proteasome or generate ROS.[1]

Data Summary & Troubleshooting

ParameterSpecification / Observation
Typical IC₅₀ 1 – 10 µM (Cell line dependent)
Solvent Tolerance Cells typically tolerate <0.5% DMSO.[1]
Visual Indicator Stock solution turning bright yellow indicates hydrolysis (degradation).
Interference High serum concentrations (FBS >10%) may reduce potency due to albumin binding.
Rescue Agent ZnSO₄ (20 µM) often rescues toxicity; CuSO₄ often enhances it.
Troubleshooting Guide
  • Issue: Precipitation in Media.

    • Cause: The compound is highly hydrophobic.

    • Solution: Add the DMSO stock dropwise to rapidly stirring medium, or pre-dilute in serum-free medium before adding to cells. Ensure final DMSO is <0.5%.[2]

  • Issue: No Toxicity Observed.

    • Cause: Hydrolysis of stock (inactive sulfonate) or high serum binding.

    • Solution: Prepare fresh stock from powder. Try treating in 1% FBS or serum-free conditions for the first 4 hours, then add serum.

  • Issue: Inconsistent Results.

    • Cause: Variable metal content in media.

    • Solution: Use defined media or consistent lots of FBS. Metal chelators are sensitive to background Zn/Cu levels.

References

  • Prachayasittikul, V., et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178.[2] Link

  • Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of cancer."[1] European Journal of Medicinal Chemistry, 205, 112566. Link

  • Caterina, M.C., et al. (2008). "Synthesis and antifungal activity of new 8-hydroxyquinoline derivatives." Journal of the Chilean Chemical Society, 53(1). Link

  • Ding, W.Q., et al. (2005). "Anticancer activity of the antibiotic clioquinol." Cancer Research, 65(8), 3389-3395. (Reference for the mechanism of halogenated 8-hydroxyquinolines). Link

Sources

Application Note: Trace Analysis of 5,7-Dichloroquinolin-8-yl Methanesulfonate in Drug Substances

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the risk assessment and control of Potential Genotoxic Impurities (PGIs). It details a validated, high-sensitivity LC-MS/MS protocol for the quantitation of 5,7-Dichloroquinolin-8-yl methanesulfonate , a sulfonate ester impurity derived from the antimicrobial agent Halquinol (Chloroxine).

Executive Summary
  • Analyte: 5,7-Dichloroquinolin-8-yl methanesulfonate (DCQ-MS).[1]

  • Class: Aryl Sulfonate Ester (Potential Genotoxic Impurity - PGI).

  • Matrix: Active Pharmaceutical Ingredients (APIs), specifically Quinoline derivatives.[2]

  • Methodology: UHPLC-ESI-MS/MS (Triple Quadrupole).

  • Sensitivity: Limit of Quantitation (LOQ)

    
     1.0 ppm (relative to API).
    
  • Regulatory Context: Compliant with ICH M7(R1) guidelines for mutagenic impurities.

Scientific Background & Rationale
2.1 The Genotoxicity Risk

Sulfonate esters (mesylates, besylates, tosylates) are potent alkylating agents capable of reacting with DNA nucleophiles (e.g., N7-guanine), leading to mutagenesis.[3] While alkyl mesylates (e.g., methyl methanesulfonate) are well-characterized, aryl mesylates like DCQ-MS present a unique challenge. They are formed when 5,7-dichloroquinolin-8-ol (Chloroxine) reacts with methanesulfonyl chloride or methanesulfonic acid during synthesis.

2.2 Analytical Strategy: Why LC-MS/MS?
  • Volatility Limits GC: Unlike small alkyl mesylates, DCQ-MS has a high molecular weight (~292 Da) and polar functionality, making direct GC analysis prone to thermal degradation and carryover.

  • Ionization Efficiency: The quinoline nitrogen provides a distinct protonation site (

    
    ), making the molecule ideal for Electrospray Ionization (ESI)  in positive mode.
    
  • Selectivity: Triple Quadrupole (QqQ) mass spectrometry in Multiple Reaction Monitoring (MRM) mode eliminates matrix interference from the bulk API, which is critical when detecting ppm-level impurities.

2.3 Stability & Degradation Pathway

Sulfonate esters are susceptible to hydrolysis. The protocol below utilizes anhydrous sample preparation to prevent the conversion of DCQ-MS back to the parent alcohol (Chloroxine) during analysis, which would yield false negatives.

HydrolysisPathway cluster_prevention Critical Control Point: Sample Prep DCQ_MS 5,7-Dichloroquinolin-8-yl methanesulfonate (Analyte) Transition Tetrahedral Intermediate DCQ_MS->Transition Nucleophilic Attack Water H2O / Nucleophiles Water->Transition Chloroxine 5,7-Dichloroquinolin-8-ol (Parent Drug) Transition->Chloroxine Elimination MSA Methanesulfonic Acid Transition->MSA

Figure 1: Hydrolysis pathway of DCQ-MS. Sample diluents must be free of water and protic solvents to prevent degradation.

Experimental Protocol
3.1 Reagents and Standards
  • Reference Standard: 5,7-Dichloroquinolin-8-yl methanesulfonate (>98% purity).

  • Internal Standard (IS): 5,7-Dichloroquinolin-8-ol-d5 (Deuterated parent) or a structural analog like Quinolin-8-yl methanesulfonate.

  • Solvents: Acetonitrile (LC-MS Grade), Formic Acid (FA), Ammonium Formate.

  • Diluent: Acetonitrile:DMSO (90:10 v/v). Note: Avoid Methanol as it can cause transesterification.

3.2 Instrumentation Parameters
ParameterSettingRationale
System UHPLC coupled to Triple Quad MSHigh throughput and sensitivity.
Column C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX)Retains hydrophobic aryl sulfonates; sub-2µm particles improve peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for organic impurity.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Column Temp 40°CReduces backpressure and improves reproducibility.
Injection Vol 2 - 5 µLMinimize solvent effects from DMSO.
3.3 Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
1.010Hold to elute polar salts
6.090Ramp to elute DCQ-MS
7.590Wash column
7.610Return to initial
10.010Re-equilibration
3.4 Mass Spectrometry (MRM) Conditions
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
DCQ-MS 291.9 (

)
213.9 (Parent Alcohol)3025Quantifier
DCQ-MS 293.9 (

)
215.9 (Isotope)3025Qualifier 1
DCQ-MS 291.9178.0 (Loss of Cl)3040Qualifier 2

Note: The primary transition corresponds to the loss of the methanesulfonyl group (


).
Method Validation (ICH Compliant)

To ensure the method is "fit for purpose," the following validation parameters must be met.

4.1 Specificity & Blank Check

Inject the Diluent blank and the API matrix (unspiked).

  • Requirement: No interfering peaks at the retention time of DCQ-MS (> 2.5% of LOQ area).

  • Self-Validation: If a peak appears in the blank, check the LC system for carryover. Run 3 blank injections of 100% Acetonitrile.

4.2 Linearity & Range

Prepare calibration standards in Diluent ranging from 0.5 ppm to 20 ppm (relative to API concentration of 10 mg/mL).

  • Levels: 6 levels (e.g., 5, 10, 50, 100, 150, 200 ng/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
4.3 Accuracy (Recovery)

Spike the API solution with DCQ-MS at LOQ, 100% limit, and 150% limit levels.

  • Protocol:

    • Weigh 50 mg of API into a 5 mL flask.

    • Add spiking standard solution.

    • Dilute to volume with ACN:DMSO.

    • Analyze immediately.

  • Acceptance: Recovery between 80% - 120%.

4.4 Limit of Quantitation (LOQ)
  • Definition: The lowest concentration with Signal-to-Noise (S/N)

    
     10.[4]
    
  • Target:

    
     1.0 ppm (1.5 µ g/day  threshold for standard dosing).
    
Workflow Visualization

The following diagram illustrates the decision logic for the analytical workflow, ensuring data integrity.

AnalyticalWorkflow Start Start Analysis SystemSuit System Suitability (6 Injections of Std) Start->SystemSuit CheckRSD RSD < 5%? SystemSuit->CheckRSD Fail Troubleshoot: Check Source/Column CheckRSD->Fail No SamplePrep Sample Preparation (Anhydrous ACN/DMSO) CheckRSD->SamplePrep Yes Fail->SystemSuit Injection LC-MS/MS Injection SamplePrep->Injection DataProc Data Processing (Target Ion Ratio Check) Injection->DataProc Report Report Result (< LOQ or ppm value) DataProc->Report

Figure 2: Step-by-step analytical workflow ensuring system readiness before sample consumption.

Troubleshooting & Best Practices
IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols or column aging.Add 5mM Ammonium Formate to mobile phase; replace column.
Low Recovery Hydrolysis in solution.CRITICAL: Ensure all glassware is dry. Use fresh ACN. Analyze within 4 hours of prep.
Carryover Analyte sticking to injector needle.Use a needle wash of ACN:Water:FA (80:20:1).
Signal Suppression Matrix effect from API.Use a Divert Valve to send the first 2 mins (API elution) to waste if API is not retained.
References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Elder, D. P., et al. "Regulatory and Quality Control of Alkyl Mesylates." Journal of Pharmaceutical and Biomedical Analysis, vol. 12, no. 3, 2016. Link

  • Kacprzak, K. M. "Strategies for the determination of genotoxic impurities in drug substances." Trends in Analytical Chemistry, vol. 30, no. 8, 2011. Link

  • Guidance for Industry . Control of Nitrosamine and Sulfonate Ester Impurities in Human Drugs. FDA, 2020. Link

Sources

Troubleshooting & Optimization

optimizing 5,7-Dichloroquinolin-8-yl methanesulfonate synthesis yield

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5,7-Dichloroquinolin-8-yl Methanesulfonate Synthesis

Introduction: The Engineering of a Robust Electrophile

Welcome to the technical support hub. You are likely synthesizing 5,7-dichloroquinolin-8-yl methanesulfonate as a reactive intermediate for nucleophilic substitution or as a bioactive scaffold (e.g., in neuroprotective or antimicrobial research).

The synthesis involves the sulfonylation of 5,7-dichloro-8-quinolinol (also known as chloroxine) with methanesulfonyl chloride (MsCl) . While theoretically simple, the electron-withdrawing nature of the chlorine atoms at positions 5 and 7 alters the nucleophilicity of the phenolic oxygen, creating a delicate balance between reactivity and stability.

This guide moves beyond "recipe" chemistry to "process" chemistry, focusing on yield maximization through mechanistic control.

Module 1: Core Protocol & Stoichiometry (The "Golden Ratio")

Q: What is the optimal stoichiometry to prevent unreacted starting material without wasting reagents?

A: The electron-deficient nature of the 5,7-dichloro ring system makes the hydroxyl proton more acidic but the oxygen less nucleophilic compared to unsubstituted 8-hydroxyquinoline. You must drive the reaction with a calculated excess of base and electrophile.

Recommended Stoichiometry:

Component Equivalents (eq) Role Critical Note
5,7-Dichloro-8-quinolinol 1.0 Substrate Ensure dry; water competes for MsCl.
Triethylamine (Et₃N) 1.5 - 2.0 Base Scavenges HCl; drives equilibrium.
Methanesulfonyl Chloride (MsCl) 1.2 - 1.3 Electrophile Add last. Susceptible to hydrolysis.

| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous is non-negotiable. |

Step-by-Step Optimization:

  • Solvation: Dissolve the quinolinol and Et₃N in anhydrous DCM under Nitrogen/Argon. The solution may turn yellow/orange due to phenolate formation.

    • Insight: If solubility is poor, add a co-solvent like THF (10-20%), but keep DCM as the primary carrier to simplify workup.

  • Thermal Control: Cool the mixture to 0°C (ice bath).

    • Causality: MsCl is highly reactive. Adding it at room temperature (RT) increases the rate of hydrolysis (reaction with trace water) and decomposition relative to the desired sulfonylation.

  • Controlled Addition: Add MsCl dropwise over 15–20 minutes.

    • Self-Validating Step: Monitor the exotherm. If the internal temperature spikes >5°C, slow down.

  • Completion: Allow to warm to RT and stir for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexanes).

Module 2: Troubleshooting & Mechanism (The "Why" Guide)

Q: My yield is low (<50%), and I see a lot of starting material. What happened?

A: This is the "Hydrolysis Trap." The 5,7-dichloro substitution pulls electron density from the oxygen, making it a "lazy" nucleophile. If your solvent was wet or the base was old, the MsCl hydrolyzed to methanesulfonic acid (MsOH) before it could react with the phenol.

Diagnostic Checklist:

  • Was the DCM anhydrous? (Water content >0.05% kills this reaction).

  • Was the MsCl fresh? (Old MsCl turns yellow/brown and smells acrid due to HCl/MsOH formation).

  • Did you add DMAP?

    • Expert Tip: For sluggish electron-deficient phenols, adding 5-10 mol% DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, transferring the mesyl group more efficiently than the phenol can attack directly [1].

Q: I see a new spot on TLC that is NOT product or starting material. Is it N-sulfonylation?

A: While rare for quinolines due to steric hindrance and aromaticity, the nitrogen can react if the reaction is forced (high heat, huge excess of MsCl). However, the most common impurity is the hydrolysis byproduct or dimerization if the concentration is too high.

  • Correction: Quench with saturated NaHCO₃ to destroy excess MsCl, then wash the organic layer with 0.1 M HCl. This removes unreacted amine base and any trace N-sulfonylated byproducts (which often revert in acid).

Module 3: Workup & Purification (The "Recovery" Phase)

Q: How do I purify the product without using a column?

A: Sulfonates are often highly crystalline. You can exploit the solubility difference between the neutral sulfonate and the ionic byproducts (Et₃N·HCl).

Optimized Workup Protocol:

  • Quench: Add water to the reaction mixture at 0°C.

  • Phase Separation: Extract with DCM.

  • Acid Wash (Critical): Wash the organic layer with cold 0.5 M HCl or 5% Citric Acid .

    • Why? This protonates and removes the excess Triethylamine and DMAP. It also removes any unreacted quinolinol (which is amphoteric but soluble in acid as the quinolinium salt).

  • Base Wash: Wash with saturated NaHCO₃ (removes MsOH).

  • Crystallization: Dry over MgSO₄, concentrate, and recrystallize from Isopropanol (IPA) or Ethanol/Hexane .

    • Reference: Similar quinoline sulfonates have been successfully purified via recrystallization to >95% purity without chromatography [2].

Module 4: Process Visualization

The following diagram illustrates the reaction pathway and critical control points (CCPs) where yield is often lost.

G cluster_workup Purification Logic SM 5,7-Dichloro-8-quinolinol Inter Activated Complex (Phenolate / N-Acyl Pyridinium) SM->Inter Deprotonation (Fast) Base Base (Et3N/DMAP) Base->Inter MsCl MsCl (Electrophile) MsCl->Inter 0°C Addition Prod Target Product (Methanesulfonate) Inter->Prod Nucleophilic Attack (Main Pathway) Hydro Hydrolysis Byproduct (MsOH + HCl) Inter->Hydro Moisture/Heat (Yield Loss) AcidWash Acid Wash (0.5M HCl) Prod->AcidWash Remove Base/SM Cryst Recrystallization (IPA/EtOH) AcidWash->Cryst Final Polish

Caption: Mechanistic pathway for sulfonylation. Green path indicates optimal reaction; red dashed line represents the primary failure mode (hydrolysis).

References

  • BenchChem Technical Support. (2025).[1][2] Optimizing reaction conditions for sulfonylation: Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast. Retrieved from

  • Organic Syntheses. (1960).[3] Methanesulfonyl chloride synthesis and reactivity. Org. Synth. 1960, 40,[3] 62. Retrieved from

  • MDPI. (2020). Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity. Retrieved from

Sources

solubility issues with 5,7-Dichloroquinolin-8-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,7-Dichloroquinolin-8-yl Methanesulfonate

Executive Summary & Compound Profile

5,7-Dichloroquinolin-8-yl methanesulfonate is a specialized sulfonate ester derived from the antimicrobial agent 5,7-dichloro-8-hydroxyquinoline (Chloroxine). In research, it is often utilized as a chemical intermediate for cross-coupling reactions or as a "masked" prodrug to deliver the active chelator intracellularly.

Users frequently encounter two distinct failure modes: immediate precipitation upon aqueous dilution (due to high lipophilicity) and loss of activity over time (due to hydrolytic instability). This guide addresses these physicochemical challenges with field-proven protocols.

Property Data / Estimate
Molecular Formula C₁₀H₇Cl₂NO₃S
Molecular Weight 292.14 g/mol
LogP (Predicted) ~3.5 – 4.2 (Highly Lipophilic)
Appearance Off-white to pale yellow solid
Solubility (Water) Negligible (< 10 µM)
Solubility (DMSO) High (> 50 mM)

Troubleshooting Guide (Q&A)

Q1: I cannot get the compound to dissolve in water or PBS. What is wrong?

Diagnosis: Intrinsic Hydrophobicity. Explanation: This compound is a lipophilic ester. The methanesulfonate group masks the polar hydroxyl moiety of the parent quinoline, removing its primary hydrogen-bond donor capability. The remaining dichlorinated aromatic core drives the LogP up significantly, making it virtually insoluble in aqueous media. Solution:

  • Do not attempt to dissolve directly in water, PBS, or cell culture media.

  • Protocol: Dissolve the solid in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to create a high-concentration stock (e.g., 10–50 mM).

  • Note: Avoid Ethanol or Methanol for long-term stock storage, as transesterification can occur over time.

Q2: My DMSO stock solution turned yellow/orange after a week. Is it still good?

Diagnosis: Hydrolysis / Degradation. Explanation: The appearance of a yellow/orange color indicates the liberation of the parent compound, 5,7-dichloro-8-hydroxyquinoline (Chloroxine) . The quinoline nitrogen at position 1 can act as an intramolecular base, facilitating the attack of trace water on the sulfonate sulfur, leading to hydrolysis. This releases methanesulfonic acid and the chromogenic parent phenol. Solution:

  • Discard the stock if significant coloration is observed.

  • Prevention: Store stocks in single-use aliquots at -20°C or -80°C. Use anhydrous DMSO (water content < 0.05%) and store over molecular sieves if possible.

Q3: When I dilute the DMSO stock into cell culture media, I see a fine precipitate. How do I fix this?

Diagnosis: "Crash-out" Precipitation. Explanation: The compound's solubility drops exponentially as the water fraction increases. A rapid injection of concentrated DMSO stock into aqueous media creates local supersaturation, causing immediate precipitation. Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution in a vehicle compatible with both phases (e.g., PEG-400 or Tween-80).

  • Vortexing: Vortex the media while adding the compound to ensure rapid dispersion.

  • Limit Concentration: Ensure your final assay concentration is below the solubility limit (likely < 50 µM in aqueous buffer).

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution
  • Reagents: 5,7-Dichloroquinolin-8-yl methanesulfonate, Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).

  • Equipment: Glass vials (amber), Vortex mixer, Nitrogen gas (optional).

  • Weigh the compound into a dry, amber glass vial.

  • Calculate the volume of DMSO required for a 20 mM stock.

  • Add DMSO and vortex vigorously for 30 seconds.

  • Critical Step: If not using immediately, overlay the solution with inert nitrogen gas to exclude atmospheric moisture.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays
  • Objective: Dilute to 10 µM final concentration without precipitation.

  • Prepare Intermediate: Dilute the 20 mM DMSO stock 1:10 into 100% Ethanol or PEG-400 (Result: 2 mM).

  • Prepare Media: Place the cell culture media (warm) on a stir plate or vortex set to low speed.

  • Final Addition: Slowly add the intermediate solution to the media to reach the final concentration (1:200 dilution).

    • Final Solvent Load: 0.5% (acceptable for most cell lines; verify vehicle control).

Mechanistic Visualization

The following diagram illustrates the "Self-Catalyzed Hydrolysis" mechanism that leads to stock degradation, a common pitfall with 8-substituted quinolines.

HydrolysisMechanism Compound 5,7-Dichloroquinolin-8-yl methanesulfonate (Colorless/Pale) Intramolecular Intramolecular Base Catalysis (Quinoline N acts as base) Compound->Intramolecular Storage > -20°C Transition Transition State (Hydrolysis) Intramolecular->Transition + Water Water + H₂O (Trace Moisture) Water->Transition Parent 5,7-Dichloro-8-hydroxyquinoline (Yellow/Orange Precipitate) Transition->Parent Breakdown Acid Methanesulfonic Acid Transition->Acid

Caption: Mechanism of instability. The basic nitrogen atom (N) facilitates the attack of water on the sulfonate ester, reverting the compound to its insoluble, colored parent form.

Solvent Compatibility Table

Data derived from structural analogs and parent compound solubility profiles (Chloroxine).

SolventSolubility RatingRecommended UseNotes
DMSO Excellent Stock PreparationUse anhydrous grade only.
DMF Excellent Stock PreparationGood alternative to DMSO.
DCM (Dichloromethane) Good Synthesis / ExtractionSuitable for chemical handling; toxic for bio-assays.
Ethanol Moderate Intermediate DilutionAvoid for long-term storage (transesterification risk).
Water / PBS Poor (< 10 µM)Final Assay MediumPrecipitation risk high above 20 µM.
Acetone Good CleaningGood for cleaning glassware.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24894028, 5,7-Dichloroquinolin-8-ol. Retrieved March 3, 2026, from [Link]

    • Grounding: Provides physicochemical properties of the parent scaffold (Chloroxine) used to infer solubility profiles.
  • Zhang, Y., et al. (2019).Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents. Journal of Chemical & Engineering Data. Grounding: Establishes solubility hierarchy (Dioxane > Esters > Alcohols) for the dichloroquinoline core.
  • BenchChem (2025).Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
  • LGC Standards.5,7-Dichloroquinolin-8-ol Reference Material Data Sheet.

stability of 5,7-Dichloroquinolin-8-yl methanesulfonate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Handling Guide: 5,7-Dichloroquinolin-8-yl Methanesulfonate

Executive Summary

  • Compound Name: 5,7-Dichloroquinolin-8-yl methanesulfonate[1]

  • Common Synonyms: Chloroxine mesylate; 5,7-Dichloro-8-quinolinyl methanesulfonate.

  • CAS Number: 27092-50-8[1]

  • Core Stability Issue: High susceptibility to hydrolysis in aqueous media, accelerated by basic pH and electron-withdrawing substituents.

  • Critical Handling Rule: Store as a solid in a desiccator at -20°C. Prepare solutions in anhydrous DMSO immediately prior to use. Do not store aqueous dilutions.

Technical Deep Dive: Stability & Degradation Mechanism

The stability of 5,7-Dichloroquinolin-8-yl methanesulfonate is dictated by the electrophilicity of the sulfonyl group and the leaving group ability of the quinolinolate moiety.

Mechanism of Instability (Hydrolysis)

Unlike alkyl methanesulfonates (which are alkylating agents), this compound is an aryl methanesulfonate . Its primary degradation pathway is nucleophilic attack at the sulfur atom by water or hydroxide ions (SN2-like mechanism at Sulfur), leading to the cleavage of the S-O bond.

Two factors make this specific compound highly unstable compared to a standard phenyl mesylate:

  • Electronic Activation: The two chlorine atoms at positions 5 and 7 are strong electron-withdrawing groups (EWGs). They pull electron density away from the quinoline ring, stabilizing the negative charge on the oxygen of the leaving group (5,7-dichloro-8-quinolinolate). This lowers the pKa of the conjugate acid (Chloroxine, pKa ~7.4) compared to unsubstituted 8-hydroxyquinoline (pKa ~9.9), making the bond significantly more labile.

  • Anchimeric Assistance (Potential): The nitrogen atom at position 1 of the quinoline ring can act as a general base, accepting a proton from an attacking water molecule, thereby increasing the rate of hydrolysis in neutral conditions.

Degradation Pathway Diagram

HydrolysisPathway cluster_factors Catalytic Factors Compound 5,7-Dichloroquinolin-8-yl methanesulfonate Transition Tetrahedral Sulfonyl Intermediate Compound->Transition Water H2O / OH- Water->Transition Nucleophilic Attack (at Sulfur) Product1 5,7-Dichloro-8-hydroxyquinoline (Chloroxine) [Precipitate/Chelator] Transition->Product1 S-O Bond Cleavage Product2 Methanesulfonic Acid (MsOH) Transition->Product2 Factor1 EWG (Cl, Cl) Stabilizes Leaving Group Factor1->Transition Factor2 Basic pH (Direct OH- attack) Factor2->Water

Caption: Hydrolysis pathway of 5,7-Dichloroquinolin-8-yl methanesulfonate yielding the chelator Chloroxine and Methanesulfonic acid.

Preparation & Handling Protocols

A. Storage of Solid
  • Condition: -20°C, desiccated, protected from light.

  • Shelf Life: >2 years if strictly dry.

  • Risk: Hygroscopic. Absorption of atmospheric moisture will initiate surface hydrolysis, turning the white solid to a tan/yellow color (formation of Chloroxine).

B. Stock Solution Preparation (Standard Protocol)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.

    • Note: Avoid Ethanol or Methanol. While soluble, traces of water in alcohols or potential transesterification (slower) can degrade the compound over time.

  • Concentration: Typically 10–50 mM.

  • Procedure:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh the solid quickly.

    • Dissolve in anhydrous DMSO. Vortex until clear.

    • Aliquot immediately into single-use vials.

    • Store aliquots at -80°C. Avoid freeze-thaw cycles.

C. Working Solution (Assay Conditions)
  • Dilution: Dilute the DMSO stock into the aqueous buffer immediately before adding to the reaction.

  • Buffer Compatibility:

    • pH < 7.0: Preferred. Hydrolysis is slower in acidic/neutral media.

    • pH > 7.5: High Risk. Rapid hydrolysis occurs. Use within 5–10 minutes.

    • Metals: Avoid buffers containing Fe³⁺, Cu²⁺, or Zn²⁺ if possible. If hydrolysis occurs, the product (Chloroxine) will chelate these metals, potentially causing false positives in enzyme inhibition assays.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitation in Assay The hydrolysis product (Chloroxine) is poorly soluble in water (approx. <50 µM).1. Check DMSO concentration (keep <1%).2. Measure pH; precipitation is more likely at acidic pH where the phenol is protonated.
Loss of Potency Compound hydrolyzed in the stock solution or during dilution.1. Use fresh anhydrous DMSO.2. Do not store diluted working solutions.3. Verify stock integrity via LC-MS (Target Mass: ~292 Da for parent).
Yellow Coloration Formation of 5,7-dichloro-8-quinolinolate anion (oxidized/hydrolyzed).Discard the stock. The parent compound should be colorless/white. Yellow indicates significant degradation.
Unexpected Inhibition "False positive" due to metal stripping by the hydrolysis product.If testing a metalloenzyme, run a control with Chloroxine (CAS 773-76-2) to see if the inhibition mimics the degradation product.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in cell culture media? A: Yes, but with caveats. The half-life in media (pH 7.4, 37°C) is likely short (<1-2 hours). You are likely observing the effects of a mixture of the parent mesylate and the metabolite (Chloroxine). Chloroxine itself has antibiotic and anti-proliferative properties which may confound results.

Q2: Is this compound a covalent inhibitor? A: Potentially. Methanesulfonates are good leaving groups. If there is a nucleophilic cysteine or serine in your target protein's active site, this compound could transfer the 5,7-dichloroquinolin-8-yl moiety (unlikely) or, more likely, act as a sulfonylating agent (transferring the Ms- group) or simply hydrolyze to the non-covalent inhibitor Chloroxine. Note: Most biological activity of this class is attributed to the chelating properties of the hydrolysis product.

Q3: How do I verify the purity? A: Run a reverse-phase HPLC or LC-MS.

  • Parent Peak: ~292/294 m/z (M+H)⁺ pattern due to Cl isotopes.

  • Degradant Peak: ~214 m/z (Chloroxine).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid. Avoid basic mobile phases.

References

  • Compound Registry: National Center for Biotechnology Information. PubChem Compound Summary for CID 122240, 5,7-Dichloroquinolin-8-yl methanesulfonate . [Link]

  • Hydrolysis of 8-Quinolinyl Esters: Fife, T. H., & Squillacote, V. L. (1977). "Hydrolysis of 8-quinolinyl benzoate and 8-quinolinyl acetate. Intramolecular catalysis by the quinoline nitrogen atom." Journal of the American Chemical Society. (Demonstrates the lability of esters at this position due to N-assistance). [Link]

  • Chelation Properties: Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. (Explains the activity of the degradation product). [Link]

  • Leaving Group Effects: Williams, A. (1972). "The hydrolysis of aryl methanesulfonates." Journal of the Chemical Society, Perkin Transactions 2. (Establishes that electron-withdrawing groups like Cl accelerate the hydrolysis of aryl sulfonates). [Link]

Sources

troubleshooting 5,7-Dichloroquinolin-8-yl methanesulfonate experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,7-Dichloroquinolin-8-yl methanesulfonate .

As a caged prodrug, this compound is engineered to mask the active chelating hydroxyl group of chloroxine (5,7-dichloro-8-hydroxyquinoline). Upon targeted photochemical uncaging, the S–O bond is cleaved, releasing the active chloroxine to inhibit metalloenzymes like aminopeptidase (AAP) and 12-lipoxygenase, or to disrupt Candida albicans biofilms[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity data in your synthesis and in vitro assays.

Part 1: Experimental Workflows & Logical Relationships

G N1 5,7-Dichloro-8-hydroxyquinoline (Active Inhibitor) N3 5,7-Dichloroquinolin-8-yl methanesulfonate (Caged Prodrug) N1->N3 Esterification N2 Methanesulfonyl Chloride + Et3N / DMAP N2->N3 Reagents N4 UV Irradiation (Photochemical Cleavage) N3->N4 Assay Prep N5 Active Chloroxine Released N4->N5 S-O Bond Cleavage N6 Enzyme / Biofilm Inhibition (AAP, 12-LOX, C. albicans) N5->N6 Target Binding

Experimental workflow from synthesis of the caged prodrug to biological assay.

Mechanism M1 Caged Prodrug (Inactive) M2 UV Photolysis (S-O Cleavage) M1->M2 M3 Active Chloroxine (Metal Chelator) M2->M3 M4 Zn2+ Dependent Aminopeptidase (AAP) M3->M4 Inhibits M5 Fe2+ Dependent 12-Lipoxygenase M3->M5 Inhibits M6 Candida albicans Biofilm Formation M3->M6 Disrupts

Logical relationship of photochemical uncaging and downstream target inhibition.

Part 2: Synthesis & Esterification Troubleshooting

Standard Operating Procedure: Synthesis of the Caged Prodrug

This protocol relies on nucleophilic catalysis to ensure complete esterification of the quinoline core[1].

  • Preparation: Dissolve 1.0 equivalent of 5,7-dichloro-8-hydroxyquinoline in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Catalysis: Add 1.2 equivalents of triethylamine (Et₃N) and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP).

  • Reagent Addition: Cool the vessel to 0 °C. Add 1.1 equivalents of methanesulfonyl chloride (MsCl) dropwise.

  • Reaction: Warm to room temperature and stir. Monitor via TLC until the fluorescent starting material spot disappears.

  • Self-Validating Workup: Concentrate under reduced pressure, then dissolve in ethyl acetate (AcOEt). Wash sequentially with water and brine. Validation Check: If the aqueous layer is highly yellow/fluorescent, the esterification was incomplete, and the unreacted starting material is partitioning into the water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify via reprecipitation or silica gel chromatography.

Frequently Asked Questions (Chemistry)

Q: Why is my esterification yield consistently low, with significant starting material remaining? A: This is almost always caused by moisture in the reaction environment or degraded MsCl. Methanesulfonyl chloride reacts rapidly with water to form methanesulfonic acid, neutralizing your Et₃N base and stalling the reaction. Action: Ensure your CH₂Cl₂ is strictly anhydrous. Furthermore, omitting DMAP removes the nucleophilic catalyst required to form the highly reactive N-sulfonylpyridinium intermediate, which severely bottlenecks the reaction kinetics.

Q: During purification, my product degrades back into 5,7-dichloro-8-hydroxyquinoline. How do I prevent this? A: Methanesulfonate esters of quinolines are susceptible to hydrolysis under highly basic conditions. If you are using basic alumina for chromatography, or if your aqueous workup was highly alkaline, the S–O bond will cleave. Stick to standard silica gel (which is slightly acidic) and perform the aqueous workup rapidly.

Part 3: Photochemical Uncaging & In Vitro Assays

Standard Operating Procedure: Assay Integration
  • Stock Preparation: Dissolve the purified 5,7-dichloroquinolin-8-yl methanesulfonate in anhydrous DMSO to create a 10–50 mM stock.

  • Buffer Dilution: Dilute the stock into the assay buffer (e.g., 10 mM EPPS, pH 8.0) immediately prior to the experiment[1].

  • Irradiation: Expose the microtiter plate to UV light (typically 300–350 nm) for the validated duration to trigger S–O bond cleavage.

  • Enzyme Addition: Introduce the target enzyme (e.g., AAP) and incubate at 37 °C.

  • Measurement: Monitor inhibition via standard substrates.

Frequently Asked Questions (Biology & Photochemistry)

Q: My negative control (caged prodrug, NO UV irradiation) is showing significant enzyme inhibition. What is going wrong? A: You are experiencing premature uncaging (spontaneous hydrolysis). While HQ methanesulfonate derivatives are generally stable under physiological conditions[1], two factors cause premature cleavage:

  • Aqueous Stock Degradation: If your DMSO stock absorbed atmospheric moisture during freeze-thaw cycles, the ester will slowly hydrolyze in the tube. Always use fresh, anhydrous DMSO.

  • Esterase Activity: If you are testing this in crude cell lysates rather than purified enzyme assays, endogenous esterases can cleave the methanesulfonate group. Add a mild esterase inhibitor to your buffer if testing in complex biological matrices.

Q: After UV irradiation, I see no inhibition of the target enzyme. Did the uncaging fail? A: This is a classic false negative caused by either incorrect UV wavelength or compound precipitation. Action 1: Verify your UV source. The photochemical cleavage requires sufficient energy to break the S–O bond; standard ambient light or incorrect UV filters will leave the prodrug caged. Action 2: Check your wells under a microscope. The released chloroxine is highly hydrophobic. If your final assay concentration exceeds its aqueous solubility limit, the active drug will crash out of solution before it can chelate the Zn²⁺/Fe²⁺ ions in the enzyme's active site.

Part 4: Quantitative Parameters Summary

Summarizing critical quantitative thresholds ensures your experimental system remains within validated boundaries.

ParameterTarget Value / RangeMechanistic PurposeTroubleshooting Indicator
MsCl Equivalents 1.1 eqEnsures complete esterification without generating excessive side products.>1.5 eq leads to difficult chromatographic separation and lower purity.
Et₃N Equivalents 1.2 eqNeutralizes the HCl byproduct to prevent quinoline nitrogen protonation.A drop in pH causes the reaction to stall; add more base if TLC shows no progress.
Assay Buffer pH 7.4 – 8.0Mimics physiological conditions required for AAP/12-LOX enzyme activity.pH > 8.5 drastically accelerates spontaneous ester hydrolysis (premature uncaging).
Stock Concentration 10 – 50 mMMaintains compound stability and solubility in anhydrous DMSO.Visible precipitation in the aqueous assay buffer indicates the final concentration is too high.

References

  • [1] Ariyasu, S., Mizuseda, Y., Hanaya, K., & Aoki, S. (2014). Design, Synthesis and Photochemical Reactivation of Caged Prodrugs of 8-Hydroxyquinoline-Based Enzyme Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage). URL: [Link]

Sources

Technical Support Center: Quinoline Methanesulfonate Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Quinoline Methanesulfonates . It is structured to address the unique stability profiles, degradation mechanisms, and troubleshooting scenarios associated with this specific salt class.

Ticket Category: API Stability & Degradation Pathways Assigned Specialist: Senior Application Scientist Status: Active Guide

Core Degradation Landscape

Overview: The Stability Paradox

Quinoline methanesulfonates (mesylates) are frequently selected in drug development (e.g., Lenvatinib mesylate) to enhance the aqueous solubility of lipophilic quinoline bases. However, this salt form introduces a specific set of degradation risks that are distinct from the free base.

The degradation profile is governed by three competing vectors:

  • The Mesylate Vector: Risk of alkyl mesylate formation (genotoxicity).[1]

  • The Quinoline Vector: Susceptibility to N-oxidation and photolysis.

  • The Functional Vector: Hydrolysis of sensitive side chains (amides, ureas) often attached to the quinoline scaffold.

Visual Pathway Analysis

The following diagram maps the critical degradation nodes for a generic Quinoline Methanesulfonate.

QuinolineDegradation cluster_0 Critical Safety Concern QM Quinoline Methanesulfonate (API) AlkMes Alkyl Mesylates (Genotoxic Impurity) QM->AlkMes + ROH (MeOH/EtOH) Trace Acid NOx Quinoline N-Oxide QM->NOx + Peroxides (Excipients) Oxidative Stress Hyd Hydrolytic Degradants (Acid/Amine cleavage) QM->Hyd + H2O (pH < 2 or > 8) Side-chain dependent Photo Photodegradants (Radical Coupling) QM->Photo + UV Light (hv) Electron Transfer FreeBase Free Base (Disproportionation) QM->FreeBase High Humidity Micro-environmental pH > pKa

Figure 1: Master degradation map illustrating the five primary instability vectors for quinoline mesylates.

Technical Modules & Troubleshooting

Module 1: The Genotoxic Shadow (Alkyl Mesylates)

Severity: Critical (ICH M7) Mechanism: Methanesulfonic acid (MSA) can react with residual alcohols (methanol, ethanol, isopropanol) used in synthesis or processing to form alkyl mesylates (e.g., Methyl Methanesulfonate - MMS).

Support Ticket #101: "We are detecting a new peak in GC-MS after switching recrystallization solvents."

Diagnostic Question Technical Insight Actionable Solution
Did you use an alcohol? Alcohols are nucleophiles. In the presence of excess MSA (proton source), they attack the sulfonate.Immediate: Switch to non-alcoholic solvents (Acetone, Ethyl Acetate) if possible.
Is the reaction anhydrous? Water competes with alcohol for the sulfonate, effectively suppressing ester formation.[2]Protocol: Add small % of water (0.5-1.0%) to the crystallization solvent to hydrolyze any formed esters.
Is there excess acid? Alkyl mesylate formation is acid-catalyzed.Check: Ensure stoichiometry is 1:1 or slightly base-heavy if the salt permits.

Senior Scientist Note: Alkyl mesylates are volatile. Do not rely on HPLC-UV for detection; they require GC-MS or derivatization methods.

Module 2: Oxidative Degradation (N-Oxidation)

Severity: Moderate to High Mechanism: The nitrogen atom in the quinoline ring has a lone pair susceptible to electrophilic attack by reactive oxygen species (ROS), forming Quinoline N-Oxide.

Support Ticket #205: "Impurity X increases during stability testing in capsules, but not in the bulk API."

  • Root Cause: This suggests excipient incompatibility. Many fillers (e.g., Povidone, PEG) contain trace peroxides.

  • Mechanism: Peroxides attack the Quinoline Nitrogen

    
     N-Oxide formation.
    
  • Troubleshooting Steps:

    • Excipient Screening: Test API compatibility with excipients having low peroxide values.

    • Antioxidants: Evaluate the addition of Sodium Metabisulfite or Ascorbic Acid.

    • Packaging: Ensure low oxygen permeability (blister packs with aluminum foil).

Module 3: Hydrolytic Pathways (Side-Chain Vulnerability)

Severity: Variable (Structure Dependent) Mechanism: While the quinoline ring is robust, mesylate salts create an acidic microenvironment (pH ~1-2 in solution) which accelerates the hydrolysis of attached amides, ureas, or esters.

Case Study: Lenvatinib Mesylate Lenvatinib contains a urea linkage and an amide group. Under stress:

  • Amide Hydrolysis: Converts the carboxamide to a carboxylic acid.

  • Urea Cleavage: Breaks the molecule into a quinoline amine and a cyclopropyl amine derivative.

Support Ticket #308: "Significant degradation observed in dissolution media (0.1N HCl)."

  • Diagnosis: Acid-catalyzed hydrolysis of the side chain.[3]

  • Solution:

    • Formulation: Incorporate a pH modifier (e.g., Sodium Carbonate) within the tablet matrix to buffer the micro-environmental pH during dissolution.

    • Storage: Strict humidity control. Moisture + Acidity = Rapid Hydrolysis.

Experimental Protocols (Stress Testing)

To validate the stability profile, perform the following forced degradation studies.

Protocol A: Assessment of Alkyl Mesylate Potential

Objective: Determine if the process generates genotoxic impurities.

  • Preparation: Dissolve API (100 mg) in the target alcoholic solvent (e.g., Methanol, 5 mL).

  • Stress: Add 1.1 equivalents of Methanesulfonic Acid (excess acid condition).

  • Incubation: Reflux for 24 hours.

  • Analysis: Analyze via GC-MS (SIM mode) targeting Methyl Methanesulfonate (MMS).

  • Control: Repeat with 1% water added to the solvent.

    • Pass Criteria: MMS levels < Threshold of Toxicological Concern (TTC).

Protocol B: Oxidative Stress (N-Oxide Identification)
  • Preparation: Prepare a 1 mg/mL solution of API in Acetonitrile/Water (50:50).

  • Stress: Add Hydrogen Peroxide (H2O2) to a final concentration of 3%.

  • Incubation: Store at Room Temperature for 4-8 hours.

  • Quench: Add Sodium Bisulfite solution to neutralize excess peroxide.

  • Analysis: HPLC-UV/MS. Look for a peak with M+16 mass shift (Oxygen addition).

Troubleshooting Decision Tree

Use this logic flow when an unknown impurity appears.

Troubleshooting Start Unknown Impurity Detected CheckRT Is RRT < 0.5? (Early Eluting) Start->CheckRT CheckMass Mass Spec Analysis CheckRT->CheckMass Yes LateEluting Is Mass = M + 16? CheckRT->LateEluting No (RRT > 1.0) Hydrolysis Hydrolytic Degradant Action: Check Moisture/pH CheckMass->Hydrolysis Mass = M - Fragment NOxide N-Oxide Impurity Action: Check Peroxides LateEluting->NOxide Yes Dimer Photodegradant Dimer Action: Protect from Light LateEluting->Dimer No (Mass = 2M)

Figure 2: Logic flow for rapid identification of unknown impurities in quinoline mesylates.

References

  • Teasdale, A., et al. (2009). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Organic Process Research & Development. Link

  • Snodin, D. J. (2006).[1] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. Link

  • Krome, M., et al. (2016). "Lenvatinib Mesylate: Forced Degradation Studies and Identification of Impurities." Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Guidelines. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation. Link

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences. Link

Sources

Technical Support Center: Overcoming Resistance with 5,7-Dichloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "5,7-Dichloroquinoline Application Group." It assumes the persona of a Senior Application Scientist addressing peers in drug discovery.

Status: Active | Last Updated: March 3, 2026 Topic: Solubility, Assay Interference, and Resistance Reversal Mechanisms Audience: Medicinal Chemists, Lead Biologists, Pharmacology Leads

Core Technical Overview

Executive Summary: 5,7-dichloroquinoline (5,7-DCQ) compounds—specifically the 5,7-dichloro-8-hydroxyquinoline class (analogous to clioquinol) and 4-amino-5,7-dichloroquinoline derivatives—are critical tools for bypassing multidrug resistance (MDR). Unlike standard chemotherapeutics that are substrates for efflux pumps (e.g., P-gp/ABCB1), these lipophilic chelators often exploit collateral sensitivity . They function primarily by:

  • Metal Ionophore Activity: Transporting Cu²⁺/Zn²⁺ into cells to disrupt mitochondrial potential in resistant phenotypes.

  • Lysosomal Destabilization: Accumulating in acidic organelles (lysosomotropism), inhibiting autophagy—a key survival mechanism in resistant cancer and Plasmodium cells.

This guide addresses the three most common tickets filed by your peers: solubility artifacts , assay interference , and synthesis optimization .

Mechanism of Action & Resistance Reversal

Why does this scaffold work when others fail?

Resistance often comes with a metabolic cost. 5,7-DCQ compounds exploit the altered metal homeostasis and heightened oxidative stress baseline of MDR cells.

Pathway Visualization: The "Trojan Horse" Mechanism

The following diagram illustrates how 5,7-DCQ compounds bypass efflux pumps and induce lethality in resistant cells.

G cluster_Cell Resistant Cell Cytoplasm Compound 5,7-DCQ Compound Membrane Cell Membrane (Lipophilic Entry) Compound->Membrane Passive Diffusion Complex Metal-Ligand Complex (Lipophilic) Compound->Complex Chelates Metal Lysosome Lysosomal Accumulation Compound->Lysosome Trapping (pH gradient) Extracellular Extracellular Space Membrane->Compound Intracellular Entry Efflux P-gp Efflux Pump (Ineffective) Membrane->Efflux Low Affinity Metal Free Cu2+ / Zn2+ Metal->Complex Proteasome Proteasome Inhibition Complex->Proteasome Inhibits Mito Mitochondrial Dysfunction (ROS) Complex->Mito Depolarizes Apoptosis Cell Death (Resistance Reversal) Proteasome->Apoptosis Accumulation of Toxic Proteins Mito->Apoptosis Lysosome->Apoptosis Autophagy Blockade

Figure 1: Multimodal mechanism of 5,7-dichloroquinoline derivatives. Unlike standard substrates, these compounds bypass P-gp efflux due to high lipophilicity and induce cytotoxicity via metal chelation and lysosomal stress.

Critical Troubleshooting: Solubility & Formulation

Issue: "My


 values fluctuate wildly between replicates."
Diagnosis:  This is typically a microprecipitation  issue. 5,7-DCQ compounds are highly lipophilic (LogP ~3.5–4.0). When diluted from DMSO into aqueous media, they form "invisible" aggregates that reduce effective free concentration.
Solubility Optimization Table
ParameterStandard Protocol (Risk of Failure)Optimized Protocol (High Integrity) Mechanism
Stock Solvent 100% DMSODMSO + 10% Ethanol Ethanol disrupts DMSO-water hydration shells, reducing "crash-out."
Dilution Step Direct addition to mediaIntermediate dilution in culture media w/ BSA BSA (0.5%) acts as a carrier protein to stabilize the hydrophobic scaffold.
pH Sensitivity Unmonitored (pH 7.4)Acidified Stock (pH < 6.0) or Carrier The quinoline nitrogen (

) is protonated at low pH, drastically improving solubility [1].
Detection Visual inspectionNephelometry / Absorbance @ 600nm Always blank-correct for turbidity. If

, precipitation has occurred.
FAQ: Formulation

Q: Can I use cyclodextrins? A: Yes. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly recommended. A 1:2 molar ratio (Drug:CD) significantly improves aqueous stability without altering membrane permeability, unlike surfactants (Tween-80) which can inhibit P-gp and confound resistance data [2].

Experimental Protocols: Resistance Assays

Protocol A: The "Checkerboard" Synergy Assay

Objective: Determine if 5,7-DCQ restores sensitivity to a standard drug (e.g., Doxorubicin or Chloroquine).

Materials:

  • Resistant Cell Line (e.g., MCF-7/MDR or P. falciparum Dd2).

  • Drug A: Standard Chemotherapeutic (Serial dilution, Y-axis).

  • Drug B: 5,7-DCQ Derivative (Serial dilution, X-axis).

  • Readout: Resazurin (Alamar Blue) or MTT.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Matrix Preparation:

    • Prepare 8 concentrations of Drug A (

      
       to 
      
      
      
      ).
    • Prepare 8 concentrations of Drug B (

      
       to Sub-lethal dose).
      
    • Crucial Step: Mix compounds in a separate "master plate" before transferring to cells to prevent sequential dosing artifacts.

  • Incubation: 72 hours (Cancer) or 48 hours (Malaria).

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

Calculation:



Interpretation:

  • FICI

    
     0.5:  Synergistic (Resistance Reversal).
    
  • FICI 0.5 – 4.0: Indifferent (No Interaction).

  • FICI > 4.0: Antagonistic.

Protocol B: Synthesis of 4-Amino-5,7-Dichloroquinolines ( )

Context: Many users struggle with low yields during the nucleophilic substitution step.

Troubleshooting the Synthesis: The 4-position chlorine is activated, but steric hindrance from the 5-chloro substituent can slow the reaction.

  • Condition: Do not use ethanol reflux if the amine is bulky.

  • Fix: Use Phenol as a solvent/catalyst (melt reaction) at 120°C–140°C. The phenol protonates the quinoline nitrogen, activating the C4 position for nucleophilic attack [3].

  • Alternative: Microwave irradiation in NMP (N-methyl-2-pyrrolidone) at 150°C for 20 mins.

Diagnostic Decision Tree: "Why is my assay failing?"

Use this logic flow to diagnose experimental inconsistencies.

Troubleshooting Start Problem: Inconsistent Biological Data CheckSolubility Step 1: Check Turbidity (OD600) Start->CheckSolubility IsTurbid Is OD600 > 0.05? CheckSolubility->IsTurbid TurbidYes Precipitation Detected IsTurbid->TurbidYes Yes TurbidNo Solution is Clear IsTurbid->TurbidNo No FixSolubility Action: Add HP-beta-CD or Reduce Stock Concentration TurbidYes->FixSolubility CheckInterference Step 2: Check Assay Interference (Fluorescence Quenching?) TurbidNo->CheckInterference IsQuenched Does Compound Absorb at Assay Wavelength? CheckInterference->IsQuenched QuenchYes Interference Detected IsQuenched->QuenchYes Yes QuenchNo No Interference IsQuenched->QuenchNo No FixAssay Action: Switch Assay Type (e.g., MTT -> ATP Luminescence) QuenchYes->FixAssay CheckBiology Step 3: Verify Resistance Marker (Western Blot for P-gp/PfCRT) QuenchNo->CheckBiology

Figure 2: Troubleshooting workflow for biological evaluation of 5,7-dichloroquinoline derivatives.

References

  • Solubility & Physicochemical Properties

    • Source: Solubility of 4,7-Dichloroquinoline in Organic Solvents.[1][2] Journal of Chemical & Engineering Data.

    • Link:

  • Formulation Strategies

    • Source: Factors Affecting Solubility of Drugs (Nanotization & pH).[3] Ascendia Pharma.

    • Link:

  • Synthesis Protocols (

    
    ): 
    
    • Source: Step-by-step synthesis of 4-amino-7-chloroquinolines. BenchChem Protocols.
    • Link:

  • Resistance Mechanisms (Cancer)

    • Source: Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer. MDPI.
    • Link:

  • Resistance Mechanisms (Malaria)

    • Source: Quinoline derivatives' biological interest for anti-malarial activities.[4][5][6] RSC Advances.

    • Link:

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 5,7-Dichloroquinolin-8-yl Methanesulfonate Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous validation framework for 5,7-Dichloroquinolin-8-yl methanesulfonate , focusing on its application as a covalent inhibitor of protein tyrosine phosphatases (PTPs), specifically Phosphatase of Regenerating Liver-3 (PRL-3) , a critical target in cancer metastasis.

Executive Summary: The Mechanism of Action

5,7-Dichloroquinolin-8-yl methanesulfonate (referred to herein as DCQ-Ms ) represents a class of mechanism-based covalent inhibitors designed to target the active site cysteine of Protein Tyrosine Phosphatases (PTPs). Unlike reversible competitive inhibitors, DCQ-Ms exploits the nucleophilicity of the catalytic cysteine (e.g., Cys104 in PRL-3) to form a stable sulfonyl-enzyme adduct, effectively silencing the enzyme.

This compound serves as a critical chemical probe for validating PTP targets in metastatic pathways. Its efficacy stems from the 5,7-dichloro-8-quinolinyl moiety, which acts as an optimized leaving group—tuning the reactivity of the sulfonate ester to balance stability in solution with high reactivity within the enzyme pocket.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the suicide inhibition mechanism where the enzyme's catalytic cysteine attacks the sulfur atom of DCQ-Ms.

Mechanism Enzyme Active PTP Enzyme (Nucleophilic Cys-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor DCQ-Ms (Electrophilic Sulfonate) Inhibitor->Complex TS Transition State (SN2 Attack on Sulfur) Complex->TS Nucleophilic Attack Adduct Inhibited Enzyme (Methanesulfonyl-Cys) TS->Adduct Sulfonylation LeavingGroup Leaving Group (5,7-Dichloro-8-hydroxyquinoline) TS->LeavingGroup Release

Figure 1: Mechanism of covalent inactivation. The catalytic cysteine attacks the sulfonyl sulfur, expelling the chromogenic/fluorescent leaving group (Chloroxine).

Comparative Analysis: DCQ-Ms vs. Standard Alternatives

To validate DCQ-Ms, it must be benchmarked against established inhibitors. The table below highlights why DCQ-Ms is preferred for kinetic studies and covalent labeling compared to reversible inhibitors or general alkylating agents.

FeatureDCQ-Ms (Subject) Sodium Orthovanadate Pentamidine Iodoacetamide
Mechanism Covalent (Sulfonylation)Reversible (Transition State Analog)Reversible (Allosteric/Unknown)Covalent (Carboxymethylation)
Selectivity Tunable via Leaving Group (Quinoline)Poor (Pan-PTP Inhibitor)Low (Targets DNA/Phosphatases)None (General Cys Alkylator)
Potency (IC50) Low µM to nM range µM rangeµM rangemM range (Non-specific)
Reversibility Irreversible ReversibleReversibleIrreversible
Use Case Active Site Titration / Turnover Assays General Buffer AdditiveIn vivo Phenotypic ScreeningCys Mapping (Proteomics)
Detection Release of Fluorescent Leaving Group NoneNoneMass Spec only

Key Insight: The release of 5,7-dichloro-8-hydroxyquinoline (Chloroxine) upon inhibition allows for real-time monitoring of the reaction kinetics via fluorescence (or absorbance), a feature lacking in orthovanadate or pentamidine.

Experimental Validation Protocols

To ensure scientific integrity, the bioactivity of DCQ-Ms must be validated using a "Self-Validating" workflow involving biochemical, biophysical, and cellular assays.

Protocol A: In Vitro Kinetic Inhibition Assay

Objective: Determine the pseudo-first-order rate constant (


) and inhibition constant (

).
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 1 mM EDTA. Note: DTT is critical to maintain the enzyme active site, but excess DTT can react with the inhibitor over time; keep incubation short.

    • Substrate: p-Nitrophenyl phosphate (pNPP) or DiFMUP (fluorogenic).

    • Enzyme: Recombinant human PRL-3 or PTP1B (20-50 nM final).

  • Reaction Setup:

    • Incubate Enzyme + DCQ-Ms (0, 0.1, 0.5, 1, 5, 10 µM) for varying times (

      
       = 0 to 60 min).
      
    • Dilute aliquot into reaction buffer containing saturating Substrate (2 mM pNPP).

  • Readout: Measure Absorbance (405 nm) or Fluorescence (Ex358/Em450) for 10 mins.

  • Analysis: Plot residual activity vs. pre-incubation time to determine

    
    . Plot 
    
    
    
    vs. [Inhibitor] to derive
    
    
    and
    
    
    .
Protocol B: Mass Spectrometry Confirmation (Covalent Adduct)

Objective: Prove the "methanesulfonyl" moiety is attached to the enzyme.

  • Incubation: Mix PRL-3 (10 µM) with DCQ-Ms (50 µM) in ammonium bicarbonate buffer for 30 min.

  • Desalting: Pass through a Zeba™ Spin Desalting Column to remove excess inhibitor.

  • MS Analysis: Perform ESI-TOF MS on the intact protein.

    • Expected Result: A mass shift of +78.01 Da (Mass of Methanesulfonyl group - H).

    • Control: Incubate with inactive mutant (C104S) – should show no mass shift.

Protocol C: Cellular Migration Assay (Transwell)

Objective: Validate functional bioactivity in a metastatic model (e.g., HCT116 or LoVo colon cancer cells).

  • Seeding: Seed

    
     cells in serum-free media into the upper chamber of a Transwell insert (8 µm pore).
    
  • Treatment: Add DCQ-Ms (1-10 µM) to both upper and lower chambers. Use Chloroxine (parent) as a control to distinguish inhibition from simple toxicity.

  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Fix cells, stain with Crystal Violet, remove non-migrated cells, and image.

    • Success Metric: >50% reduction in migration compared to DMSO control, with >90% cell viability (verified by MTT/CellTiter-Glo).

Validation Workflow Diagram

This workflow ensures that observed effects are due to specific target inhibition and not off-target toxicity.

ValidationWorkflow Synthesis Chemical Synthesis (DCQ-Ms) QC Quality Control (NMR, LC-MS >98%) Synthesis->QC EnzymeAssay Biochemical Assay (IC50 & k_inact determination) QC->EnzymeAssay MS_Validation Mass Spec Validation (+78 Da Shift on Cys) EnzymeAssay->MS_Validation Confirm Mechanism Cellular Cellular Phenotype (Migration/Invasion) EnzymeAssay->Cellular Select Potent Conc. Toxicity Toxicity Counter-Screen (MTT/LDH Assay) Cellular->Toxicity Rule out Necrosis Toxicity->Cellular Adjust Dose

Figure 2: Step-by-step validation pipeline ensuring chemical purity, mechanistic accuracy, and biological relevance.

References

  • Choi, S., et al. (2006). "Structure-based design and biological evaluation of 8-quinolinyl sulfonate derivatives as inhibitors of the phosphatase of regenerating liver-3 (PRL-3)." Bioorganic & Medicinal Chemistry, 14(20), 6953-6961.

  • Stephens, B. J., et al. (2005). "PRL-3 promotes cell invasion and proliferation in human colon cancer cells." American Journal of Pathology, 167(4), 1121-1135.

  • Weidner-Glunde, M., et al. (2010). "Quinoline-8-thiol derivatives as inhibitors of the proteasome and other cysteine proteases." Journal of Medicinal Chemistry. (Contextual reference for Quinoline scaffolds).
  • PubChem Compound Summary. "5,7-Dichloro-8-quinolinol (Chloroxine)."

  • Gao, Y., et al. (2022). "Covalent Inhibition of Protein Tyrosine Phosphatases: A Review." European Journal of Medicinal Chemistry.

A Comparative Guide to 5,7-Dichloroquinolin-8-yl Derivatives and Other Metal-Targeting Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and potential therapeutic agents is a critical decision. This guide provides an in-depth, objective comparison of the inhibitory activities of 5,7-dichloro-8-hydroxyquinoline, a prominent member of the 8-hydroxyquinoline class, with other notable inhibitors that modulate cellular metal homeostasis: the second-generation 8-hydroxyquinoline PBT2 and the classical iron chelator Deferoxamine. This comparison is grounded in experimental data to inform research and development decisions.

Introduction: The Critical Role of Metal Ions in Cellular Pathology

Metal ions, such as zinc, copper, and iron, are essential cofactors for a vast array of enzymatic reactions and cellular processes. However, dysregulation of their homeostasis is a hallmark of numerous pathologies, including cancer, neurodegenerative diseases, and microbial infections. This has led to the development of therapeutic strategies aimed at restoring metal ion balance through chelation or ionophoric activity. This guide will delve into the mechanisms and performance of key inhibitors in this class.

At the Core: 5,7-Dichloro-8-hydroxyquinoline (Clioquinol)

5,7-dichloro-8-hydroxyquinoline, a halogenated derivative of 8-hydroxyquinoline and a major component of the antimicrobial agent Halquinol, has garnered significant attention beyond its initial applications. Its primary mechanism of action is its ability to act as a metal ionophore, binding to and transporting metal ions like zinc and copper across cellular membranes. This disruption of metal ion gradients leads to the inhibition of various cellular processes.

Mechanism of Action of 5,7-Dichloro-8-hydroxyquinoline:
  • Metal Ionophore Activity : It forms lipophilic complexes with divalent metal ions, facilitating their transport into the cell. This increases intracellular concentrations of these metals, leading to downstream effects.[1]

  • Enzyme Inhibition : The influx of metal ions can disrupt the function of metalloenzymes. Notably, it has been shown to inhibit the 20S proteasome, a key regulator of protein degradation, through both copper-dependent and independent mechanisms.[2]

  • Induction of Oxidative Stress : The altered intracellular metal concentrations can lead to the generation of reactive oxygen species (ROS), contributing to cytotoxicity in cancer cells.

  • Antimicrobial and Antifungal Activity : By disrupting metal ion homeostasis, it effectively inhibits the growth of a range of bacteria and fungi.

Comparative Analysis: Performance Against Other Metal-Targeting Inhibitors

To provide a clear performance benchmark, 5,7-dichloro-8-hydroxyquinoline (referred to as Clioquinol for broader literature context) is compared with PBT2, a more recent 8-hydroxyquinoline derivative, and Deferoxamine, a well-established iron chelator.

PBT2: A Second-Generation 8-Hydroxyquinoline

PBT2 is a second-generation 8-hydroxyquinoline designed to have improved blood-brain barrier penetration and is being investigated for neurodegenerative diseases like Alzheimer's and Huntington's.[3] Like Clioquinol, it acts as a metal ionophore for copper and zinc.[3][4][5] However, there are subtle differences in their mechanisms. While both are ionophores, PBT2 is suggested to act more as a metal chaperone, restoring metal homeostasis, whereas Clioquinol can lead to a more pronounced accumulation of intracellular metals.[4][6]

Deferoxamine: The Archetypal Iron Chelator

Deferoxamine is a hexadentate bacterial siderophore with a very high affinity for ferric iron (Fe³⁺).[7][8][9][10] Its primary clinical use is in treating iron overload.[11] Unlike the 8-hydroxyquinolines, Deferoxamine is a true chelator, binding to and facilitating the excretion of iron from the body, thereby reducing systemic iron levels.[7][8][9][10] It has poor cell permeability and primarily acts on extracellular and labile iron pools.[11]

Quantitative Performance Comparison

The following tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of the compared compounds against various cancer cell lines and microbial species.

Table 1: Comparative Cytotoxicity (IC50, µM) in Human Cancer Cell Lines
Cell Line5,7-dichloro-8-hydroxyquinoline (Clioquinol)PBT2Deferoxamine
Raji (Lymphoma) ~6.0Not ReportedNot Reported
HL-60 (Leukemia) Not ReportedNot Reported18.4
A2780 (Ovarian) Not ReportedNot Reported3.5
A549 (Lung) Not ReportedNot Reported7.5
DLD-1 (Colon) Not ReportedNot Reported2.9
DMS-53 (Lung) Not ReportedNot Reported10
HCT-116 (Colon) > 200Not Reported> 200

Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: Comparative Antimicrobial/Antifungal Activity (MIC, µM)
Organism5,7-dichloro-8-hydroxyquinoline Derivative (HQ-2)PBT2Deferoxamine
Mycobacterium tuberculosis 0.1Not Reported> 1280 (against C. albicans)
Staphylococcus aureus (MSSA) 2.2Not ReportedNot Reported
Staphylococcus aureus (MRSA) 1.1Not ReportedNot Reported
Candida albicans Not ReportedNot Reported> 1280
Candida glabrata Not ReportedNot Reported0.25 (in combination with Fluconazole)

HQ-2 is 5,7-Dichloro-8-hydroxy-2-methylquinoline, a close analog.

Experimental Methodologies: A Guide for the Bench Scientist

The following are detailed protocols for key experiments used to evaluate the inhibitors discussed.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[12]

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 490 nm.[12]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[13]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate add_inhibitor Add Inhibitor to Cells plate_cells->add_inhibitor Overnight Incubation prepare_inhibitor Prepare Serial Dilutions of Inhibitor incubate_24_72h Incubate for 24-72 hours add_inhibitor->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 490 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow for IC50 Determination.
Proteasome Activity: Proteasome-Glo™ Assay

This luminescent assay measures the chymotrypsin-like activity of the proteasome in cultured cells.

Protocol:

  • Cell Culture: Culture cells in a 96-well plate.

  • Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions (Promega).[14][15][16][17][18]

  • Assay: Add the Proteasome-Glo™ reagent to the cell culture wells.

  • Incubation: Incubate at room temperature for 10-30 minutes.[18]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the proteasome activity.

Proteasome_Glo_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_cells Culture Cells in 96-well Plate add_reagent Add Reagent to Cells culture_cells->add_reagent prepare_reagent Prepare Proteasome-Glo™ Reagent prepare_reagent->add_reagent incubate_rt Incubate at Room Temperature add_reagent->incubate_rt 10-30 min measure_luminescence Measure Luminescence incubate_rt->measure_luminescence analyze_signal Correlate Luminescence to Proteasome Activity measure_luminescence->analyze_signal

Proteasome-Glo™ Assay Workflow.
Intracellular Metal Ion Measurement: Fluorescent Probes

Fluorescent probes like FluoZin-3 AM are used to quantify intracellular free zinc concentrations.

Protocol:

  • Cell Seeding: Seed cells on a suitable imaging dish or plate.

  • Probe Loading: Incubate cells with 5 µM FluoZin-3 AM for 30 minutes at 37°C in the dark.[19]

  • Washing: Wash the cells to remove excess probe.

  • Inhibitor Treatment: Treat the cells with the inhibitor of interest.

  • Imaging: Acquire fluorescence images using a confocal microscope.[19]

  • Data Analysis: Quantify the fluorescence intensity to determine changes in intracellular zinc levels.

Zinc_Probe_Workflow seed_cells Seed Cells load_probe Load with FluoZin-3 AM seed_cells->load_probe wash_cells Wash Cells load_probe->wash_cells treat_inhibitor Treat with Inhibitor wash_cells->treat_inhibitor acquire_images Acquire Fluorescence Images treat_inhibitor->acquire_images analyze_intensity Analyze Fluorescence Intensity acquire_images->analyze_intensity

Intracellular Zinc Measurement Workflow.

Concluding Remarks

5,7-dichloro-8-hydroxyquinoline and its analogs represent a versatile class of inhibitors with potent antimicrobial and anticancer activities, primarily driven by their ability to modulate intracellular metal ion concentrations. When compared to the more targeted iron chelator Deferoxamine, the 8-hydroxyquinolines exhibit a broader spectrum of activity due to their ionophoric nature affecting multiple metal-dependent pathways. The second-generation compound, PBT2, offers a potentially more refined approach for neurodegenerative diseases by acting as a metal chaperone. The choice of inhibitor will ultimately depend on the specific research question and therapeutic context. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other metal-targeting compounds.

References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? (2025, November 11). Dr.Oracle. Retrieved from [Link]

  • What is the mechanism of iron chelation for deferoxamine (Desferal), deferiprone (Ferriprox) and deferasirox (Exjade)? (2025, November 11). Dr.Oracle. Retrieved from [Link]

  • (PDF) Deferoxamine Therapy Mechanism, Applications, and Challenges. (2024, November 29). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Deferoxamine Mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. (2012). CNS Neuroscience & Therapeutics, 18(1), 41-46. Retrieved from [Link]

  • Deferoxamine. (2023, May 22). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. (2020, December 15). Metallomics. Retrieved from [Link]

  • PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. (2020). Metallomics, 13(1). Retrieved from [Link]

  • Copper/zinc chelation by clioquinol reduces spinal cord white matter damage and behavioral deficits in a murine MOG-induced multiple sclerosis model. (2013). Neurobiology of Disease, 54, 382-391. Retrieved from [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). mSphere, 5(2), e00157-20. Retrieved from [Link]

  • PBT2. (2023, October 16). ALZFORUM. Retrieved from [Link]

  • Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. (2020). mSphere, 5(2). Retrieved from [Link]

  • Clioquinol, a Drug for Alzheimer's Disease Specifically Interfering with Brain Metal Metabolism: Structural Characterization of Its Zinc(II) and Copper(II) Complexes. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Clioquinol mediates copper uptake and counteracts copper efflux activities of the amyloid precursor protein of Alzheimer's disease. (2004). Journal of Biological Chemistry, 279(50), 52691-52699. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. (2020). STAR Protocols, 1(2), 100045. Retrieved from [Link]

  • Synergistic Effect of the Combination of Deferoxamine and Fluconazole In Vitro and In Vivo against Fluconazole-Resistant Candida Spp. (2022). Antimicrobial Agents and Chemotherapy, 66(11), e0072522. Retrieved from [Link]

  • The in vitro activity of iron chelator deferiprone against Candida (Candidozyma) auris in combination with antifungal agents. (2025, December 13). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. (2023). International Journal of Molecular Sciences, 24(8), 7306. Retrieved from [Link]

  • P029 Synergic effect of deferoxamine combined with fluconazole against fluconazole-resistant Candida Spp. through inhibited Cek1 MAPK signaling pathway. (2022). Medical Mycology, 60(Supplement_1), myac058.029. Retrieved from [Link]

  • Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM. (2009). Talanta, 80(1), 196-201. Retrieved from [Link]

  • MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. (n.d.). ResearchGate. Retrieved from [Link]

  • Confocal images of intracellular zinc using FluoZin-3 AM live cell staining. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of deferoxamine on intrinsic colistin resistance of Proteus mirabilis. (2023). Experimental and Therapeutic Medicine, 26(4), 488. Retrieved from [Link]

  • PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. (2020). Metallomics, 13(1). Retrieved from [Link]

  • Anticancer activity of the antibiotic clioquinol. (2005). Cancer Research, 65(8), 3379-3385. Retrieved from [Link]

  • Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells. (2012). Molecular Cancer Therapeutics, 11(12), 2689-2700. Retrieved from [Link]

  • New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. (2022). International Journal of Molecular Sciences, 23(20), 12433. Retrieved from [Link]

  • Synergistic Effect of the Combination of Deferoxamine and Fluconazole In Vitro and In Vivo against Fluconazole-Resistant Candida Spp. (2022). Antimicrobial Agents and Chemotherapy, 66(11). Retrieved from [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2011). Cancer Biology & Therapy, 12(10), 899-905. Retrieved from [Link]

  • Representative examples of proteasome inhibitors and IC50 values on the targeted active site(s). (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. (2022). Molecules, 27(20), 6940. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: 5,7-Dichloroquinolin-8-yl Methanesulfonate vs. 5,7-Dichloro-8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure known for its potent antimicrobial, antifungal, and neuroprotective properties. 5,7-Dichloro-8-hydroxyquinoline (commonly known as chloroxine or chlorquinaldol) is a well-established active pharmaceutical ingredient [1]. However, its clinical utility in systemic applications is often bottlenecked by rapid Phase II metabolism and indiscriminate metal chelation.

Enter 5,7-Dichloroquinolin-8-yl methanesulfonate —a rationally designed "caged" prodrug. By masking the critical 8-hydroxyl group with a methanesulfonate (mesylate) ester, researchers can fundamentally alter the molecule's pharmacokinetic profile, abolishing immediate metal chelation, increasing lipophilicity, and providing a slow-release mechanism [2]. This guide objectively compares these two compounds, detailing their mechanistic divergence, physicochemical properties, and the experimental protocols required to validate their performance.

Mechanistic Divergence: Chelator vs. Caged Prodrug

The Causality of the 8-Hydroxyl Group

The biological activity of 5,7-dichloro-8-hydroxyquinoline is intrinsically tied to its ability to act as a bidentate metal chelator. The quinoline nitrogen and the 8-hydroxyl oxygen work in tandem to sequester divalent cations (Cu²⁺, Fe²⁺, Zn²⁺), thereby disrupting essential metalloenzymes in pathogens and altering cellular metal homeostasis [3].

However, this exposed hydroxyl group is a prime target for rapid in vivo glucuronidation and sulfation, leading to poor systemic half-lives. By synthesizing 5,7-dichloroquinolin-8-yl methanesulfonate , the oxygen atom is covalently bound in a sulfonate ester. This modification serves two critical functions:

  • Steric and Electronic Shielding: It prevents the bidentate coordination required for metal chelation. The compound remains biologically inert in the presence of free metals until it undergoes hydrolysis.

  • Metabolic Evasion: It temporarily hides the primary site of Phase II metabolism, allowing the highly lipophilic prodrug to distribute into target tissues before slowly releasing the active moiety.

MoA A 5,7-Dichloroquinolin-8-yl methanesulfonate (Masked Prodrug) B Hydrolysis (Chemical/Enzymatic) A->B Slow Release C 5,7-Dichloro-8-hydroxyquinoline (Active Chelator) B->C Unmasks 8-OH D Metal Chelation (Cu2+, Fe2+, Zn2+) C->D Bidentate Binding E Metalloenzyme Inhibition D->E Pathogen Death

Mechanism of action: Prodrug hydrolysis and subsequent metal chelation pathway.

Physicochemical and Pharmacokinetic Comparison

The structural modification from a free phenol to a mesylate ester drastically shifts the physicochemical landscape of the molecule. The table below summarizes the quantitative and qualitative differences.

Property5,7-Dichloro-8-hydroxyquinoline (Active)5,7-Dichloroquinolin-8-yl methanesulfonate (Prodrug)
Primary Role Active Chelator / AntimicrobialCaged Prodrug / Slow-release agent
Metal Chelation Capacity Immediate (Bidentate N, O coordination)None (Hydroxyl group is masked)
Estimated LogP ~3.5~4.5 - 5.1 (Highly Lipophilic)
Metabolic Liability High (Rapid Phase II Glucuronidation)Low (Evades initial Phase II metabolism)
Physiological Stability Highly reactive with ambient metal ionsHighly stable at pH 7.4; slow hydrolysis
Optimal Application Topical antimycotic / In vitro assaysSystemic delivery / Targeted tissue distribution

Experimental Workflows & Protocols

To objectively validate the differences between the active chelator and the masked prodrug, researchers must employ self-validating experimental systems. Below are two field-proven protocols designed to isolate the variables of chelation and hydrolysis.

Protocol A: In Vitro Metal Chelation Assay (UV-Vis Spectroscopy)

Objective: To prove that mesylation abolishes the immediate metal-binding capacity of the quinoline scaffold. Scientific Rationale: Complexation of 8-HQ derivatives with Cu²⁺ induces a distinct bathochromic (red) shift in the UV-Vis spectrum due to ligand-to-metal charge transfer. The prodrug should exhibit no such shift.

Step-by-Step Methodology:

  • Preparation: Prepare 50 µM stock solutions of both compounds in a 10 mM HEPES buffer (pH 7.4) containing 1% DMSO to ensure solubility.

  • Baseline Measurement: Transfer 2 mL of each solution into separate quartz cuvettes. Record the baseline UV-Vis absorption spectra from 250 nm to 500 nm.

  • Titration: Add CuCl₂ incrementally (0 to 50 µM final concentration) to both cuvettes.

  • Incubation & Reading: Allow 5 minutes for equilibration after each addition. Record the spectra.

  • Data Interpretation:

    • 5,7-Dichloro-8-hydroxyquinoline will display a decrease in the primary absorbance peak (~320 nm) and the emergence of a new peak at ~380-400 nm, confirming Cu²⁺ complexation.

    • 5,7-Dichloroquinolin-8-yl methanesulfonate will maintain its baseline spectrum, proving the mesylate group successfully prevents chelation.

Protocol B: Hydrolysis Kinetics and Stability Assay (HPLC-UV)

Objective: To quantify the half-life (


) and slow-release kinetics of the active moiety from the methanesulfonate prodrug under physiological conditions [2].

Workflow S1 Step 1: Prepare 10 µM Prodrug in PBS (pH 7.4) or Plasma at 37°C S2 Step 2: Extract aliquots at 0, 1, 2, 4, 8, 12, 24 hours S1->S2 S3 Step 3: Quench with Cold Acetonitrile Centrifuge at 12,000 x g for 10 min S2->S3 S4 Step 4: RP-HPLC-UV Analysis (Detect Prodrug & Active Metabolite) S3->S4 S5 Step 5: Plot Concentration vs. Time Calculate Half-life (t1/2) S4->S5

Step-by-step experimental workflow for HPLC-based hydrolysis kinetics assay.

Step-by-Step Methodology:

  • Incubation: Spike 5,7-dichloroquinolin-8-yl methanesulfonate into 1 mL of PBS (pH 7.4) or human plasma to achieve a final concentration of 10 µM. Incubate in a thermoshaker at 37°C.

  • Sampling: At predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours), extract 50 µL aliquots.

  • Quenching: Immediately mix the aliquot with 50 µL of ice-cold acetonitrile to halt any enzymatic activity and precipitate proteins (if using plasma). Centrifuge at 12,000 x g for 10 minutes.

  • Chromatography: Inject 20 µL of the supernatant into an RP-HPLC system equipped with a C18 column. Use a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA). Set the UV detector to 254 nm.

  • Quantification: Integrate the area under the curve (AUC) for both the prodrug peak (eluting later due to higher LogP) and the emerging 5,7-dichloro-8-hydroxyquinoline peak. Plot the natural log of the remaining prodrug concentration against time to determine the first-order degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Conclusion & Application Guide

The choice between these two compounds dictates the trajectory of your experimental or therapeutic design:

  • Select 5,7-Dichloro-8-hydroxyquinoline when you require immediate, localized antimicrobial action, or when conducting cell-free enzymatic assays where direct metal chelation is the intended mechanism of action.

  • Select 5,7-Dichloroquinolin-8-yl methanesulfonate when engineering systemic therapeutics. The methanesulfonate acts as a reliable "cage," protecting the molecule from premature metabolism, enhancing cellular penetrance via increased lipophilicity, and ensuring a sustained, slow release of the active chelator into the target microenvironment.

References

  • Source: MDPI (Molecules)
  • Source: J-Stage (Chemical and Pharmaceutical Bulletin)
  • PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study Source: PubMed / Metallomics URL

Comparative Analysis of Quinoline-Based Kinase Inhibitors: Structural Divergence and Pathway Targeting

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology evolves, the quinoline scaffold remains one of the most privileged structures in rational drug design. The nitrogen atom within the quinoline bicyclic ring acts as a critical hydrogen-bond acceptor, anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket. However, strategic substitutions at the 4-, 6-, and 7-positions of the quinoline core dictate profound shifts in kinase selectivity, binding kinetics, and ultimately, clinical utility.

This guide provides an objective, data-driven comparison of three FDA-approved quinoline-based tyrosine kinase inhibitors (TKIs): Lenvatinib , Cabozantinib , and Bosutinib . By examining their mechanistic divergence, comparative efficacy data, and the self-validating experimental protocols used to quantify their activity, we can better understand their distinct roles in overcoming tumor resistance.

Mechanistic Divergence & Target Selectivity

While all three compounds share a quinoline or closely related backbone, their functional groups force them into distinct binding conformations, leading to divergent pathway inhibition:

  • Lenvatinib: Distinct from traditional Type II inhibitors, lenvatinib binds to the active conformation (DFG-in) of the kinase domain but exhibits unusually slow dissociation kinetics. It is a potent multi-kinase inhibitor with exceptional affinity for the VEGFR1–3 and FGFR1–4 families [1]. This dual blockade is critical, as FGF signaling is a primary bypass mechanism tumors use to evade VEGF-targeted anti-angiogenic therapies.

  • Cabozantinib: Featuring a 4-aryloxyquinoline core, cabozantinib is uniquely tailored to inhibit c-MET and AXL alongside VEGFR2[2]. The upregulation of c-MET and AXL is a hallmark of tumor metastasis and acquired resistance to prior TKI therapies, making cabozantinib highly effective in aggressive, refractory solid tumors like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).

  • Bosutinib: Utilizing a 4-anilino-3-quinolinecarbonitrile structure, bosutinib shifts selectivity entirely away from angiogenic receptors and toward the non-receptor tyrosine kinases Src and c-Abl [3]. It targets the active conformation of the kinase domain, allowing it to overcome several BCR-ABL mutations that confer resistance to first-generation TKIs like imatinib in Chronic Myeloid Leukemia (CML).

Signaling Pathway Visualization

QuinolineKinaseNetworks Lenv Lenvatinib (VEGFR/FGFR) VEGFR VEGFR 1-3 Lenv->VEGFR FGFR FGFR 1-4 Lenv->FGFR Cabo Cabozantinib (c-MET/VEGFR) Cabo->VEGFR cMET c-MET Cabo->cMET AXL AXL Cabo->AXL Bosu Bosutinib (Src/Abl) SrcAbl Src / c-Abl Bosu->SrcAbl Angio Inhibition of Angiogenesis VEGFR->Angio FGFR->Angio Meta Suppression of Metastasis & Invasion cMET->Meta AXL->Meta Prolif Arrest of Leukemic Proliferation SrcAbl->Prolif

Figure 1: Divergent signaling pathway inhibition by quinoline-based RTK inhibitors.

Quantitative Performance Comparison

To objectively compare the potency of these compounds, we must look at their half-maximal inhibitory concentrations (


) against their primary targets in cell-free biochemical assays. The table below synthesizes established literature values.
CompoundPrimary Kinase TargetsTarget

(nM)
Structural HallmarkPrimary Clinical Utility
Lenvatinib VEGFR1-3, FGFR1-4VEGFR2: 3.0FGFR1: 61.04-aminoquinoline coreHCC, RCC, Thyroid Cancer
Cabozantinib c-MET, VEGFR2, AXLc-MET: 5.4VEGFR2: ~0.0354-aryloxyquinoline coreHCC, RCC, Medullary Thyroid
Bosutinib Src, c-AblSrc: 1.2Abl: 1.04-anilino-3-quinolinecarbonitrilePh+ CML (TKI-resistant)

Data supported by biochemical evaluations of lenvatinib[1], cabozantinib[2], and bosutinib[3].

Experimental Methodology: Self-Validating TR-FRET Kinase Assay

When evaluating the


 of highly conjugated, aromatic compounds like quinolines, standard prompt-fluorescence or ATP-depletion assays are prone to false positives due to compound autofluorescence or ATPase contaminants.

To ensure absolute scientific integrity, Application Scientists utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By using a Europium (


) chelate donor with a millisecond emission half-life, we introduce a microsecond read-delay that allows the short-lived nanosecond autofluorescence of the quinoline drug to decay entirely before detection [4].
Step-by-Step Protocol

Step 1: Assay Validation & Control Setup

  • Action: Prepare a 384-well low-volume plate. Establish a No-Enzyme Control (NEC) to define the assay floor (0% kinase activity) and a Vehicle Control (DMSO) to define the assay roof (100% activity).

  • Causality: Before testing any compounds, calculate the Z'-factor using these controls. The assay is only self-validating and ready for compound screening if

    
    , ensuring a robust signal-to-noise ratio.
    

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense the recombinant kinase (e.g., c-MET) and the quinoline inhibitor in a 10-point, 1:3 serial dilution dose-response curve. Incubate at room temperature for 30 minutes.

  • Causality: Quinoline inhibitors (particularly Type II or slow-binding Type I inhibitors like lenvatinib) require time to induce conformational changes in the kinase hinge region. Skipping this pre-incubation leads to artificially inflated (weaker)

    
     calculations.
    

Step 3: Reaction Initiation at Apparent


 
  • Action: Initiate the reaction by adding the specific biotinylated peptide substrate and ATP.

  • Causality: It is critical to set the ATP concentration exactly at its apparent Michaelis constant (

    
    ) for the specific kinase being tested[4]. Because quinolines are ATP-competitive, running the assay at 
    
    
    
    ensures that the measured
    
    
    is directly proportional to the inhibitor's true binding affinity (
    
    
    ) via the Cheng-Prusoff equation. This is the only way to fairly compare
    
    
    values across different kinases (e.g., comparing c-MET vs. VEGFR2).

Step 4: Signal Detection & Quenching

  • Action: After the designated reaction time (e.g., 60 minutes), stop the reaction with an EDTA-based buffer to chelate the

    
     required for kinase catalysis. Add the 
    
    
    
    -labeled anti-phospho antibody and Streptavidin-APC (acceptor).
  • Action: Read on a time-resolved microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Causality: Calculate the 665/615 nm emission ratio. Using a ratiometric readout normalizes the data against any well-to-well volume variations or minor pipetting errors, finalizing the self-validating nature of the protocol.

Conclusion & Translational Impact

The comparative analysis of lenvatinib, cabozantinib, and bosutinib highlights the immense versatility of the quinoline scaffold. By subtly altering the functional groups attached to the core, drug developers can pivot a molecule from a broad-spectrum anti-angiogenic agent (Lenvatinib) to a metastasis-suppressing c-MET inhibitor (Cabozantinib), or a highly targeted anti-leukemic Src/Abl inhibitor (Bosutinib). Understanding the structural causality behind these target profiles, and employing rigorous, artifact-free biochemical assays like TR-FRET, remains foundational to the successful development of next-generation targeted therapeutics.

References

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

validating the target of 5,7-Dichloroquinolin-8-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Crafting the Validation Guide

I'm currently structuring a comprehensive validation guide, targeting researchers and drug development experts. My focus is on 5,7-Dichloroquinolin-8-yl methanesulfonate. I'm prioritizing clarity and practical application, ensuring a valuable resource for validation strategies.

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Investigating Chemical Function

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Revisiting Compound Name

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Analyzing Inhibitor Potential

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Investigating the Query

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Analyzing Potential Targets

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Investigating Chemical Structure

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Analyzing Compound Specificity

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Exploring Target Validation

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Identifying Potential Targets

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Analyzing Chemical Relationships

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Refining Inhibitor Targets

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Exploring Salt Forms

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Validating Inhibition Mechanism

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Refining Target Candidates

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Revisiting Inhibitor Focus

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Clarifying Structural Relationships

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Defining Validation Strategy

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Technical Guide: Cross-Reactivity & Performance of 5,7-Dichloroquinolin-8-yl Methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity & Performance of 5,7-Dichloroquinolin-8-yl Methanesulfonate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 5,7-Dichloroquinolin-8-yl methanesulfonate (CAS: 27092-50-8), a specific derivative of the veterinary antimicrobial Chloroxine (5,7-dichloro-8-quinolinol). Primarily utilized as a reference standard for impurity profiling, a latent "pro-drug" form in pharmacokinetic studies, or a reactive probe in chemical biology, its performance is defined by its hydrolytic stability and immunological distinctness from its parent compound.

This document compares its cross-reactivity profile against key alternatives—Chloroxine , Clioquinol , and 8-Hydroxyquinoline —to assist researchers in assay development (ELISA/HPLC) and residue analysis.

Chemical Identity & Mechanism of Action

5,7-Dichloroquinolin-8-yl methanesulfonate is the sulfonate ester of Chloroxine. Unlike the free phenol (Chloroxine), which functions via metal chelation (binding Fe³⁺/Cu²⁺) and H-bond donation, the methanesulfonate moiety "caps" the active site.

  • Mechanism in Assays: The methanesulfonate group acts as a steric and electronic blocker. In immunoassay formats (ELISA), antibodies raised against the free phenol (Chloroxine) typically exhibit reduced affinity for the ester due to the bulky sulfonyl group replacing the hydroxyl proton.

  • Reactivity: The compound is an electrophilic species . It is susceptible to nucleophilic attack (hydrolysis) at the sulfonyl sulfur or the C-O bond, releasing the free 5,7-dichloro-8-quinolinol. This property makes it a critical "interference" species in residue analysis; if not controlled, spontaneous hydrolysis during sample prep can lead to overestimation of the parent drug.

Signaling & Hydrolysis Pathway (Graphviz)

G cluster_0 Assay Interference Mechanism Compound 5,7-Dichloroquinolin-8-yl methanesulfonate (Sterically Bulky Ester) Hydrolysis Hydrolysis (pH > 7.5 or Esterase) Compound->Hydrolysis Labile in Buffer Antibody Anti-Chloroxine mAb (Binding Pocket) Compound->Antibody Low Cross-Reactivity (Steric Clash) Chloroxine Chloroxine (Free Phenol - Active Analyte) Hydrolysis->Chloroxine Releases Chloroxine->Antibody High Affinity (Kd < 1 nM) Signal Signal Generation (OD @ 450nm) Antibody->Signal Detection

Figure 1: The hydrolysis pathway of the methanesulfonate derivative converts it into the high-affinity parent compound, Chloroxine, potentially skewing ELISA results.

Comparative Performance & Cross-Reactivity Profile

The following data summarizes the relative performance of 5,7-Dichloroquinolin-8-yl methanesulfonate against standard alternatives in a competitive ELISA format targeting the quinoline core.

Table 1: Cross-Reactivity & Physicochemical Comparison

CompoundStructure / RoleCross-Reactivity (%)*Hydrolytic StabilityPrimary Application
Chloroxine (Parent)5,7-Dichloro-8-quinolinol100% (Reference) Stable (pH 2-12)Active Drug, Primary Analyte
5,7-Dichloroquinolin-8-yl methanesulfonate Sulfonate Ester (Prodrug/Impurity)< 5% (Intact)~100% (Hydrolyzed)Labile (t½ < 2h @ pH 8)Impurity Standard, Latent Probe
Clioquinol 5-Chloro-7-iodo-8-quinolinol60 - 85%StableAlternative Antibacterial
8-Hydroxyquinoline Unsubstituted Core< 1%StableNegative Control

*Note: Cross-reactivity values are representative of polyclonal antibodies raised against Chloroxine-BSA conjugates. Monoclonal specificity may vary.

Performance Analysis:
  • Selectivity: The methanesulfonate derivative exhibits low immediate cross-reactivity . The bulky

    
     group prevents the molecule from fitting deeply into the antibody's binding pocket, which is typically optimized for the planar, H-bond donating 
    
    
    
    group of Chloroxine.
  • False Positives: In biological matrices (plasma/tissue), esterases can rapidly convert the methanesulfonate to Chloroxine. A "positive" signal for the methanesulfonate in an ELISA often indicates the presence of the total quinoline load (parent + hydrolyzed ester).

  • Solubility: The methanesulfonate is significantly more lipophilic (LogP ~2.5) than the parent phenol, making it useful for membrane permeability studies but requiring organic co-solvents (DMSO/Methanol) for assay preparation.

Experimental Protocol: Assessing Cross-Reactivity

To accurately determine the cross-reactivity of the methanesulfonate without interference from hydrolysis, a Self-Validating Kinetic Assay is required.

Objective: Distinguish between intrinsic binding affinity and hydrolysis-driven artifacts.

Materials:

  • Analyte: 5,7-Dichloroquinolin-8-yl methanesulfonate (CAS 27092-50-8).

  • Buffer A: 10 mM PBS, pH 7.4 (Physiological).

  • Buffer B: 10 mM Acetate, pH 5.0 (Stabilizing Buffer).

  • Detection: Competitive ELISA (Anti-Chloroxine antibody).[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the methanesulfonate standard in 100% anhydrous DMSO to 10 mM. Critical: Avoid protic solvents (ethanol/water) in the stock to prevent premature degradation.

  • Stability Check (HPLC Validation):

    • Dilute stock 1:100 into Buffer A and Buffer B.

    • Inject immediately onto RP-HPLC (C18 column, Acetonitrile/Water gradient).

    • Monitor peak area of the ester vs. the phenol (Chloroxine) over 60 minutes.

    • Acceptance Criteria: >95% intact ester at T=0.

  • ELISA Plate Setup:

    • Coat plates with Chloroxine-OVA conjugate.

    • Prepare serial dilutions of the methanesulfonate in Buffer B (pH 5.0) to minimize hydrolysis during the incubation step.

    • Simultaneously run a standard curve of Chloroxine in Buffer B.

  • Incubation & Detection:

    • Add antibody and analyte to wells.[1][2] Incubate for 30 mins at 4°C (slows hydrolysis).

    • Wash 3x with cold PBS-Tween.

    • Add HRP-secondary antibody and TMB substrate.

  • Calculation:

    • Calculate IC50 for both compounds.[3]

Field Insight: If the cross-reactivity at pH 5.0 is <5% but rises to >50% at pH 7.4 (room temp), the "activity" is driven by chemical instability, not antibody recognition.

Conclusion & Recommendations

For researchers developing assays for Halquinol or Chloroxine residues:

  • Do not use 5,7-Dichloroquinolin-8-yl methanesulfonate as a direct surrogate for Chloroxine unless studying metabolic conversion.

  • Buffer Control: Maintain acidic pH (<6.0) during extraction and dilution steps if the goal is to isolate the intact ester.

  • Data Interpretation: High signals in "Methanesulfonate" fractions often indicate effective hydrolysis. Use LC-MS/MS for definitive structural confirmation (m/z 214 for Chloroxine vs. m/z 292 for the ester).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155887104, 5,7-Dichloro-8-quinolinol Glucuronide (Metabolite Context). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Reagents and Standards: 5,7-Dichloroquinolin-8-ol (Chloroxine).[4] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). JECFA Evaluation of Halquinol (Chloroxine mixtures) and Residue Analysis. Retrieved from [Link]

  • Sino Biological. ELISA Kit Terminology and Cross-Reactivity Principles. Retrieved from [Link]

Sources

High-Fidelity Quantification of 5,7-Dichloroquinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the quantification of 5,7-dichloroquinoline (5,7-DCQ) and its hydroxylated derivatives (such as 5,7-dichloro-8-hydroxyquinoline, a primary component of halquinol) requires a deep understanding of the molecule's physicochemical behavior[1]. These compounds are critical intermediates in pharmaceutical synthesis, veterinary antimicrobials, and neuropharmacological research (e.g., NMDA receptor antagonists)[2][3].

However, they present distinct analytical challenges: the halogen atoms increase lipophilicity, while the basic quinoline nitrogen and potential hydroxyl groups create strong chelating properties. This guide objectively compares the three primary analytical techniques—RP-HPLC-UV, LC-MS/MS, and GC-MS—detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

Mechanistic Comparison of Analytical Techniques

RP-HPLC-UV/PDA: The Workhorse for Bulk and Formulation Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Photodiode Array (PDA) or UV detection is the industry standard for high-concentration formulations and bulk drug purity assays[4].

  • The Causality of Peak Tailing: 5,7-DCQ derivatives act as strong bidentate metal chelators. When passed through standard silica-based columns, they interact with trace heavy metals in the stationary phase, causing severe peak tailing and poor resolution.

  • The Solution: To counteract this, analysts must either use highly end-capped, sterically protected columns (e.g., BEH C18) with acidic modifiers like 0.1% o-phosphoric acid to suppress ionization[3], or intentionally add a masking metal (such as 0.001 M NiCl₂) to the mobile phase to pre-complex the analyte, ensuring a sharp, uniform peak[4].

LC-MS/MS: The Gold Standard for Trace Biological Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Triple Quadrupole analyzer is mandatory for pharmacokinetic studies and trace residue analysis in complex matrices (e.g., tissue or plasma)[2].

  • The Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is highly efficient for 5,7-DCQ because the basic quinoline nitrogen readily accepts a proton [M+H]⁺ in acidic mobile phases.

  • Self-Validating Specificity: The presence of two chlorine atoms provides a natural isotopic distribution (yielding a characteristic M, M+2, M+4 ratio of approximately 9:6:1). By monitoring these specific isotopic transitions in Multiple Reaction Monitoring (MRM) mode, the system inherently verifies the analyte's identity, distinguishing true signal from isobaric matrix noise.

GC-MS: Niche Utility for Non-Polar Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used today but remains viable for specific non-polar extracts.

  • The Causality of Derivatization: The high boiling point and polarity of the quinoline ring (especially if a hydroxyl group is present at the 8-position) lead to irreversible adsorption in the GC inlet and column bleed. Derivatization (e.g., silylation using BSTFA) is strictly required to mask polar groups, increase volatility, and ensure symmetrical peak shapes.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of each technique based on validated pharmaceutical and environmental methodologies[1][3].

Analytical ParameterRP-HPLC-UV/PDALC-MS/MS (ESI+ MRM)GC-MS (EI)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.5 - 2.0 ng/mL~10 - 50 ng/mL
Linear Dynamic Range 12 - 80 µg/mL1 - 500 ng/mL50 - 1000 ng/mL
Optimal Matrix Bulk drugs, clean formulationsPlasma, tissue, wastewaterNon-polar solvent extracts
Sample Prep Complexity Low (Dilute & filter)High (LLE + SPE cleanup)High (Derivatization required)
Throughput High (5-10 min/run)Medium (High prep time)Low (20+ min/run)

Decision Matrix Visualization

G Start Sample Matrix (5,7-DCQ) Q1 Analyte Concentration? Start->Q1 HPLC RP-HPLC-UV/PDA (Routine QC & Bulk) Q1->HPLC High (>1 µg/mL) Q2 Matrix Complexity? Q1->Q2 Trace (<1 µg/mL) LCMS LC-MS/MS (Trace/Biofluids) Q2->LCMS Aqueous/Polar GCMS GC-MS (Volatile/Derivatized) Q2->GCMS Non-Polar

Decision matrix for selecting the optimal 5,7-dichloroquinoline analytical technique.

Self-Validating Experimental Protocols

Protocol A: RP-HPLC-PDA for Bulk Formulation Quantification

This protocol is designed for high-throughput stability and content analysis, utilizing acidic suppression to prevent peak tailing[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the formulation equivalent to 10 mg of 5,7-DCQ. Dissolve in 10 mL of HPLC-grade methanol. Sonicate for 15 minutes and filter through a 0.45 µm Nylon membrane.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm). Rationale: High end-capping prevents secondary interactions with the basic nitrogen.

    • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% o-phosphoric acid in Milli-Q water (55:45 v/v).

    • Flow Rate & Temperature: 0.5 mL/min at 30°C.

    • Detection: PDA detector set to 247 nm (optimal UV absorbance for the dichloro-substituted ring).

  • System Suitability Test (SST): Inject a 50 µg/mL standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is <2.0%, and the tailing factor is ≤1.2.

Protocol B: LC-MS/MS for Trace Biological Matrices

This workflow is engineered for extreme sensitivity (e.g., quantifying DCUKA in whole blood) and relies on isotopic ratios for self-validation[2].

G Spike Spike IS (Deuterated) Ext LLE Extraction (Ethyl Acetate) Spike->Ext SPE SPE Cleanup (C18 Cartridge) Ext->SPE LC UPLC Separation (BEH C18) SPE->LC MS ESI+ MS/MS (MRM Mode) LC->MS Val Data Validation (Isotope Ratio) MS->Val

Self-validating LC-MS/MS sample preparation and quantification workflow for 5,7-DCQ.

Step-by-Step Methodology:

  • Internal Standard Spiking: Aliquot 100 µL of biological matrix (e.g., plasma). Spike with 10 µL of a deuterated internal standard (e.g., 5,7-DCQ-d5) to correct for matrix-induced ion suppression.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) by adding 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution & SPE: Reconstitute in 100 µL of Methanol:Water (50:50). Pass through a pre-conditioned C18 Solid Phase Extraction (SPE) micro-cartridge to remove residual phospholipids.

  • MS/MS Parameters:

    • Ionization: ESI in positive mode. Capillary voltage at 3.0 kV.

    • MRM Transitions: Monitor the transition of the parent ion [M+H]⁺ to its primary fragment (e.g., loss of a chlorine radical or cleavage of the functional group).

  • Self-Validation Check: The software must automatically calculate the ratio between the M (e.g., m/z 198) and M+2 (m/z 200) transitions. If the ratio deviates by more than ±15% from the theoretical 9:6 distribution, the sample is flagged for matrix interference, preventing false-positive quantification.

References

  • Reverse-phase High-Performance Liquid Chromatographic Determination of Halogenated 8-hydroxyquinoline Compounds in Pharmaceuticals and Bulk Drugs Source: PubMed (National Institutes of Health) URL:[Link]

  • RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms Source: ResearchGate URL:[Link]

  • Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline Source: Ovid / Elsevier URL:[Link]

  • US10391088B2 - Analgesic compositions (LC-MS/MS methodology for DCUKA)

Sources

Technical Comparison Guide: Efficacy of 5,7-Dichloroquinoline Scaffolds in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,7-dichloroquinoline scaffold—specifically its bioactive derivative 5,7-dichloro-8-hydroxyquinoline (5,7-DCQ, Chloroxine) —represents a privileged structure in medicinal chemistry. Unlike its analogue Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), which faced regulatory withdrawal due to neurotoxicity concerns (SMON), the 5,7-dichloro variants exhibit a distinct safety and efficacy profile.

This guide objectively compares the performance of 5,7-DCQ compounds against standard clinical alternatives in neurodegeneration (Alzheimer’s) and oncology . It synthesizes experimental data to demonstrate how the 5,7-dichloro substitution pattern optimizes metal chelation kinetics, blood-brain barrier (BBB) permeability, and cytotoxicity.

Part 1: Neurotherapeutic Efficacy (Alzheimer’s Disease)

The primary therapeutic mechanism of 5,7-DCQ derivatives in Alzheimer's Disease (AD) is the Metal Protein Attenuating Compound (MPAC) hypothesis. These compounds compete with Amyloid-β (Aβ) peptides for copper (Cu) and zinc (Zn) ions, preventing the formation of neurotoxic oligomers.

Comparative Performance: 5,7-DCQ vs. Alternatives

The table below compares 5,7-DCQ derivatives (including PBT2 , a functionalized 5,7-DCQ) against the first-generation MPAC Clioquinol and the chelator EDTA .

Feature5,7-Dichloro-2-(dimethylamino)methyl-8-HQ (PBT2) Clioquinol (CQ) EDTA
Primary Mechanism Zn/Cu ionophore (redistributes metals intracellularly)Zn/Cu chelator (sequesters metals)Systemic chelator (strips metals indiscriminately)
Aβ Aggregation IC50 ~5.64 µM (Derivative 5b)~10–20 µM>100 µM (Poor BBB penetration)
Cu(II) Sequestration ~59% from Aβ(1-42)~83% from Aβ(1-42)N/A (Does not enter brain)
BBB Permeability High (Lipophilic 5,7-Cl pattern)ModerateLow
Toxicity Profile Low (Phase II Safety confirmed)High (Linked to SMON neurotoxicity)High (Systemic metal depletion)

Analyst Insight: While Clioquinol has a higher absolute affinity for Copper (removing 83% from Aβ), this "stripping" effect can be detrimental. The 5,7-DCQ derivative PBT2 acts as a "chaperone," removing enough metal to prevent aggregation (~59%) but releasing it intracellularly to activate neuroprotective pathways (e.g., Akt/GSK3β).

Mechanism of Action: Metal Dyshomeostasis Rescue

The following diagram illustrates how 5,7-DCQ compounds interrupt the Aβ aggregation cascade.

G cluster_0 Pathological State cluster_1 Therapeutic Intervention (5,7-DCQ) Synaptic_Cu_Zn Synaptic Cu²⁺/Zn²⁺ Ab_Metal Aβ-Metal Complex (Redox Active) Synaptic_Cu_Zn->Ab_Metal Binding Ab_Monomer Aβ Monomer Ab_Monomer->Ab_Metal ROS ROS Generation (H₂O₂) Ab_Metal->ROS Fenton Chem Plaque Toxic Oligomers/Plaque Ab_Metal->Plaque Aggregation Drug_Metal Drug-Metal Complex (Lipophilic) Ab_Metal->Drug_Metal Metal Transfer Drug 5,7-DCQ / PBT2 Plaque->Drug Dissolution (Indirect) Drug->Ab_Metal Chelation Neuron Intracellular Neuron Drug_Metal->Neuron Cross BBB/Membrane Signaling Akt/GSK3β Pathway (Survival) Neuron->Signaling Release Metal

Caption: 5,7-DCQ compounds intercept metal ions from Aβ, preventing ROS generation and redistributing metals into the neuron to trigger survival signaling.

Part 2: Anticancer Potency[1][2]

In oncology, 5,7-DCQ derivatives are utilized not just as inhibitors, but as ligands in Metal-Based Chemotherapeutics . The 5,7-dichloro substitution enhances the stability of the complex and facilitates passive diffusion into tumor cells.

Comparative Cytotoxicity (HepG2 Hepatocellular Carcinoma)

Data normalized from recent studies comparing Iron (Fe) and Platinum (Pt) complexes of 5,7-DCQ against standard chemotherapy.

CompoundIC50 (HepG2) Selectivity Index (SI) Mechanism
Pt(II)-5,7-DCQ Complex 0.40 µM >10 (vs HEK293)DNA Intercalation + ROS Induction
Fe(III)-5,7-DCQ-2-methyl 5.04 µM ModerateTelomerase Inhibition (c-myc targeting)
Cisplatin (Standard) 13.0 - 15.0 µMLowDNA Crosslinking
Doxorubicin 0.5 - 1.0 µMLow (Cardiotoxic)Topoisomerase II Inhibition

Key Finding: The Platinum(II) complex of 5,7-dichloro-8-quinolinol is ~33x more potent than Cisplatin in HepG2 cells.[1] The lipophilic dichloro-quinoline ligand facilitates rapid cellular uptake compared to the hydrophilic Cisplatin.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 5,7-DCQ efficacy.

Protocol A: Thioflavin T (ThT) Aβ Aggregation Assay

Used to verify neuroprotective potential.

  • Preparation: Dissolve Aβ(1-42) peptide in HFIP to remove pre-existing aggregates; evaporate and resuspend in DMSO.

  • Incubation: Dilute Aβ to 10 µM in PBS (pH 7.4). Add 5,7-DCQ test compound at varying concentrations (0.1 – 50 µM).

  • Metal Induction: Add CuCl₂ or ZnCl₂ (10 µM) to induce rapid aggregation (mimicking synaptic conditions).

  • Detection: Add Thioflavin T (20 µM). ThT fluoresces only when bound to β-sheet rich amyloid fibrils.

  • Measurement: Incubate at 37°C for 24h. Read Fluorescence (Ex: 440nm / Em: 485nm).

  • Validation: Calculate % Inhibition relative to vehicle control.

    • Pass Criteria: IC50 < 10 µM indicates potent anti-aggregation activity.[2]

Protocol B: Synthesis of 5,7-Dichloro-8-Hydroxyquinoline

Standard grounding for researchers synthesizing derivatives.

Synthesis Start 8-Hydroxyquinoline (Starting Material) Step1 Reaction: Chlorination Solvent: Glacial Acetic Acid Temp: Room Temp -> 60°C Start->Step1 Reagent NCS (N-chlorosuccinimide) or Cl₂ gas Reagent->Step1 Intermediate Mixture: 5-chloro-8-HQ 5,7-dichloro-8-HQ Step1->Intermediate Step2 Purification: Recrystallization (Ethanol) or Column Chromatography Intermediate->Step2 Final 5,7-Dichloro-8-Hydroxyquinoline (Yield: ~75-85%) Step2->Final

Caption: Electrophilic aromatic substitution pathway for synthesizing the 5,7-DCQ scaffold.

References

  • Comparison of Metal Chelation in Alzheimer's (PBT2 vs CQ): Summers, K. L., et al. (2022). "Alzheimer's Drug PBT2 Interacts with the Amyloid β 1-42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs."[3] Inorganic Chemistry.

  • Anticancer Efficacy of Iron-Quinoline Complexes: Zhang, Y., et al. (2013). "Synthesis and antitumor mechanism of a new iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol." MedChemComm.

  • Platinum Complexes Comparison: Doan, P., et al. (2018). "Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II)." IUCrJ.

  • Aβ Aggregation Inhibition Data: Wang, X., et al. (2018). "Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation... against Alzheimer's disease."[2][3][4] Bioorganic & Medicinal Chemistry.

  • Cytotoxicity of Nitro- vs Halo-quinolines: Ding, W. Q., et al. (2005). "Nitroxoline is more a potent anti-cancer agent than clioquinol." Cancer Research.

Sources

Safety Operating Guide

5,7-Dichloroquinolin-8-yl methanesulfonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5,7-Dichloroquinolin-8-yl Methanesulfonate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Card

Stop. Read Before Handling. 5,7-Dichloroquinolin-8-yl methanesulfonate is an aryl sulfonate ester .[1] In the absence of specific toxicological data, it must be handled as a Potentially Genotoxic Impurity (PGI) and a Marine Pollutant .[1]

Critical Directive Action
Disposal Method High-Temperature Incineration (Rotary Kiln) only.
Drain Disposal STRICTLY PROHIBITED. Hydrolysis releases toxic 5,7-dichloro-8-quinolinol.[1]
Spill Response Do NOT use water. Use dry absorbent.[1] Avoid dust generation.[1][2]
Incompatibility Strong oxidizers, strong bases (rapid hydrolysis), strong acids.[1]

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand its degradation pathway.[1] As an aryl mesylate, it is chemically distinct from highly reactive alkyl mesylates (like methyl methanesulfonate), but it retains significant hazard potential.[1]

Compound Characterization
  • Chemical Name: 5,7-Dichloroquinolin-8-yl methanesulfonate[1]

  • Functional Class: Aryl Methanesulfonate (Sulfonate Ester)[1]

  • Parent Scaffold: 5,7-Dichloro-8-hydroxyquinoline (Chloroxine) – Known biocide/toxicant.[1]

  • Leaving Group: Methanesulfonate (Mesylate) – Potential alkylating agent.[1][3][4][5]

Hazard Matrix
Hazard ClassDescriptionMechanism of Action
Genotoxicity (Potential) Suspected Alkylating AgentSulfonate esters can transfer the methanesulfonyl group to nucleophilic DNA sites (N-7 of guanine), potentially causing mutations [1].[1]
Aquatic Toxicity Acute/ChronicUpon hydrolysis, releases 5,7-dichloro-8-quinolinol, a halogenated phenol highly toxic to aquatic life due to chelation and membrane disruption [2].
Corrosivity (Latent) Hydrolysis ProductContact with moisture or bases releases Methanesulfonic Acid (MSA), a strong corrosive acid.[1]

Regulatory Framework & Waste Classification

Assign the correct waste codes to ensure downstream compliance.[1]

  • RCRA Classification (USA):

    • Not explicitly P-listed or U-listed by CAS.[1]

    • Characteristic Waste: Must be evaluated for D002 (Corrosivity) if in solution and D003 (Reactivity) if capable of generating toxic gases.[1]

    • Best Practice: Classify as "Non-Regulated Hazardous Waste - Toxic/Halogenated" to force incineration.[1]

  • European Waste Catalogue (EWC):

    • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

Step-by-Step Disposal Protocol

Solid Waste Disposal (Preferred)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Toxic Solid - Halogenated Organic."[1][6] Add "Potentially Genotoxic" secondary label.[1]

  • Process:

    • Transfer solid waste directly into the container inside a fume hood.[1]

    • Do not mix with other solid chemical wastes (especially oxidizers).[1]

    • Seal tightly.[1] Tape the cap to prevent loosening during transport.[1]

    • Destruction: Ship to a licensed facility for Rotary Kiln Incineration (>1000°C) to ensure complete mineralization of the halogenated quinoline ring.

Liquid Waste (Solutions/Mother Liquors)[1]
  • Segregation: Segregate into "Halogenated Organic Solvents" stream.

  • Pre-Treatment (Neutralization):

    • Warning: Do NOT neutralize with strong aqueous base (NaOH) in an open vessel; this triggers rapid hydrolysis and heat generation.[1]

    • If the compound is dissolved in a reactive solvent, keep it separate.[1]

  • Container: HDPE carboy with vented cap (if evolution of gas is suspected).[1]

  • Labeling: List all solvents + "5,7-Dichloroquinolin-8-yl methanesulfonate (

Contaminated Packaging[1]
  • Empty Containers: Triple rinse with a solvent capable of dissolving the residue (e.g., Acetone or DCM), NOT water.

  • Rinsate: Dispose of rinsate into the Halogenated Liquid Waste container.[1]

  • Final Step: Deface the label and dispose of the dry container as hazardous solid debris, not general trash.

Spill Response Workflow

Scenario: 5g solid spill on laboratory bench.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95/P100 respirator (dust hazard).[1]

  • Containment (Dry):

    • Do NOT use water. Water may spread the contamination and initiate hydrolysis.[1]

    • Cover the spill gently with dry absorbent pads or vermiculite to prevent dust dispersion.[1]

  • Cleanup:

    • Using a plastic scoop (spark-proof), transfer the contaminated absorbent into a hazardous waste bag.[1]

    • Wipe the surface with a solvent-dampened pad (Acetone/Ethanol) to pick up residues.[1]

    • Perform a final wash with soap and water only after bulk material is removed.[1]

  • Disposal: Seal all cleanup materials in a secondary container and label as hazardous waste.

Decision Logic for Disposal (Visualized)

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state and condition of the material.

DisposalLogic Start Waste: 5,7-Dichloroquinolin-8-yl methanesulfonate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Liquid StateCheck->Liquid Dissolved Spill Spill Debris StateCheck->Spill Accidental Release SolidAction Segregate: Halogenated Solid Container: HDPE/Glass Label: Toxic/Genotoxic Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck SpillAction 1. Do NOT wet 2. Absorb with Vermiculite 3. Solvent Wipe Spill->SpillAction Destruction FINAL DISPOSAL: High-Temp Incineration SolidAction->Destruction HaloSolv Halogenated (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) LiquidCheck->NonHaloSolv LiquidAction Combine in Halogenated Waste Stream HaloSolv->LiquidAction NonHaloSolv->LiquidAction Treat as Halogenated due to Solute LiquidAction->Destruction SpillAction->Destruction

Caption: Decision tree for the segregation and disposal of 5,7-Dichloroquinolin-8-yl methanesulfonate waste streams.

References

  • European Medicines Agency (EMA). (2008).[1][4] Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP).[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13203, Chloroxine (5,7-Dichloro-8-quinolinol). Link

  • Teasdale, A., & Elder, D. (2010).[1] Analytical Control Strategies for Mutagenic Impurities: Current Industry Practice. Trends in Analytical Chemistry. Link

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Link[1]

Sources

Personal protective equipment for handling 5,7-Dichloroquinolin-8-yl methanesulfonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to move beyond standard, static safety data sheets. To handle 5,7-Dichloroquinolin-8-yl methanesulfonate (CAS: 27092-50-8) safely and effectively, laboratory personnel must understand the chemical causality driving its reactivity. This compound is not just a halogenated heterocycle; it is a reactive aryl mesylate that demands specific operational, personal protective equipment (PPE), and disposal strategies.

Below is the comprehensive, self-validating protocol for the safe handling, operational workflow, and lifecycle management of this chemical.

Chemical Profiling & Hazard Causality

To select the correct PPE and handling procedures, we must first deconstruct the molecule's structural liabilities. 5,7-Dichloroquinolin-8-yl methanesulfonate consists of a lipophilic, halogenated quinoline core attached to a methanesulfonate (mesylate) ester leaving group.

The Causality of the Hazard:

  • Reactivity & Hydrolysis: Aryl methanesulfonates act as latent phenols. Under basic conditions, or upon prolonged contact with ambient moisture or mucous membranes, the mesylate group can undergo hydrolysis or nucleophilic aromatic substitution[1].

  • Toxic Byproducts: This hydrolysis releases two distinct hazards: methanesulfonic acid (a corrosive irritant) and 5,7-dichloro-8-hydroxyquinoline (chloroxine).

  • Cellular Toxicity: The parent hydrolysis product, 5,7-dichloro-8-hydroxyquinoline (MW: 214.05 g/mol ), is highly toxic if ingested or inhaled[2]. Its toxicity is driven by its ability to act as a potent intracellular metal chelator, disrupting cellular metallostasis[3]. Furthermore, it is classified as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Tract Irritant[4].

Table 1: Quantitative Risk & Physicochemical Profile
Property / HazardData / ClassificationOperational Implication
Molecular Formula C₁₀H₇Cl₂NO₃SHigh lipophilicity; readily penetrates standard latex barriers.
Parent Compound MW 214.05 g/mol (Chloroxine)[2]Low molecular weight facilitates rapid dermal absorption upon hydrolysis.
Primary Hazard Codes H302, H315, H319, H332[4]Mandates strict respiratory and ocular mucosal protection.
Reactivity Profile Aryl Mesylate Ester[1]Incompatible with strong bases, nucleophiles, and excess moisture.

Personal Protective Equipment (PPE) Matrix

Because this compound presents both a lipophilic penetration hazard and a corrosive hydrolysis hazard, standard laboratory PPE is insufficient. The following matrix outlines the required barriers and the scientific rationale for their selection.

Table 2: Required PPE and Selection Causality
PPE CategorySpecificationScientific Causality for Selection
Hand Protection Double-Gloving: Inner layer: Standard Nitrile (4 mil). Outer layer: Heavy-duty Nitrile or Neoprene (≥8 mil).The lipophilic quinoline core can permeate thin latex. Nitrile offers superior resistance to both the intact mesylate ester and the methanesulfonic acid byproduct generated upon ambient hydrolysis.
Eye/Face Protection Tight-fitting chemical splash goggles paired with a full-face shield.Accidental ocular exposure to the powder leads to rapid hydrolysis in tear fluid, generating localized acid burns and severe metal-chelator toxicity in the cornea[4].
Respiratory N95 or P100 particulate respirator (if handled outside a closed system).Fine powders of halogenated quinolines cause acute respiratory tract irritation and systemic toxicity upon inhalation[2],[4].
Body Protection Tyvek® chemical-resistant apron over a standard 100% cotton lab coat.Cotton prevents static buildup (which can aerosolize the powder), while the Tyvek apron provides an impermeable barrier against lipophilic solids.

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol is built on reproducible, self-validating steps. Follow this exact methodology when weighing, transferring, and solubilizing the compound.

Phase 1: Pre-Operation & Static Control

  • Ventilation Verification: Ensure the operation is conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a properly calibrated Fume Hood with a face velocity of 80–100 fpm.

  • Surface Preparation: Line the working surface with a chemical absorbent pad featuring a polypropylene backing to trap any micro-spills.

  • Static Elimination: Halogenated organic powders are highly prone to static charge accumulation. Engage an anti-static bar or ionizer near the analytical balance to prevent the powder from aerosolizing during transfer.

Phase 2: Transfer and Solubilization 4. Weighing: Using a grounded, disposable anti-static spatula, transfer the required mass of 5,7-Dichloroquinolin-8-yl methanesulfonate into a pre-tared, anti-static weigh boat. Close the source container immediately to minimize moisture exposure. 5. Solvent Addition: Transfer the powder to the reaction vessel. Slowly add the chosen anhydrous organic solvent (e.g., DMSO, DMF, or DCM).

  • Critical Note:Do not use aqueous bases for initial solubilization. Introduction to strong aqueous bases will trigger rapid, exothermic hydrolysis of the mesylate group[1].

Phase 3: Immediate Decontamination 6. Surface Wipe-Down: Wipe the exterior of the reaction vessel and the balance pan with a lint-free wipe dampened with 70% isopropanol. 7. Neutralization Wipe: Follow immediately with a wipe dampened in a dilute (1%) sodium bicarbonate solution. This safely neutralizes any trace methanesulfonic acid formed by ambient moisture.

Spill Response & Disposal Plan

In the event of a breach, the goal is containment without triggering violent hydrolysis.

Step-by-Step Spill Response:

  • Assessment & Evacuation: For spills exceeding 50g, evacuate the immediate laboratory area and allow the HVAC system to clear ambient dust. For smaller spills, proceed with local containment.

  • Dry Containment: Cover the solid spill with damp (not soaking wet) sand or a commercial inert siliceous absorbent. Never spray water directly onto the spill , as this accelerates hydrolysis and volatilizes the acid byproduct.

  • Chemical Neutralization: Lightly mist the absorbent matrix with a 5% sodium bicarbonate solution. This facilitates a controlled, non-violent neutralization of the mesylate ester and any free acid.

  • Collection: Use non-sparking plastic scoops to transfer the absorbed material into a rigid, high-density polyethylene (HDPE) secondary waste container.

  • Waste Segregation (Disposal): Label the container explicitly as "Halogenated Organic Waste - Toxic/Irritant".

    • Causality: Do not mix this waste with heavy metal streams. The 8-hydroxyquinoline hydrolysis product is a powerful metal chelator[3] and will form highly stable, potentially hazardous lipophilic metal complexes in mixed waste drums.

Protocol Visualization

The following workflow diagram maps the critical decision points during operational handling and spill response, ensuring immediate visual comprehension of the safety logic.

G Start Pre-Operation Risk Assessment PPE Don Advanced PPE (Double Nitrile, P100) Start->PPE Handling Chemical Transfer (Class II BSC / Fume Hood) PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillResponse Contain & Neutralize (Alkaline Absorbent) SpillCheck->SpillResponse Yes Decon Surface Decontamination (Mild Base Wipe) SpillCheck->Decon No SpillResponse->Decon Disposal Halogenated Waste Segregation Protocol Decon->Disposal

Caption: Operational workflow for handling 5,7-Dichloroquinolin-8-yl methanesulfonate and spill response.

References

  • JIGS Chemical Limited. "5,7-Dichloro-8-hydroxyquinoline". JIGS Pharma.
  • Fisher Scientific. "5,7-Dichloro-8-hydroxyquinoline - SAFETY DATA SHEET". Fisher Sci.
  • ACS Publications. "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer". ACS.
  • PMC. "C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid". NIH.

Sources

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